Arecaidine
Description
This compound has been reported in Areca catechu with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJFTXKSFAMXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198139 | |
| Record name | Arecaidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arecaidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
499-04-7 | |
| Record name | Arecaidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arecaidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arecaidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arecaidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARECAIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S8YEV0D4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arecaidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 - 224 °C | |
| Record name | Arecaidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
The areca nut, chewed by hundreds of millions worldwide, harbors a complex cocktail of psychoactive alkaloids, primarily arecoline, arecaidine, guvacoline, and guvacine.[1][2][3] These compounds exert a wide range of effects on the central and peripheral nervous systems, making them a subject of significant toxicological concern and therapeutic interest.[1][3] This technical guide provides an in-depth pharmacological profile of this compound and its related alkaloids, focusing on their interactions with key neurotransmitter systems. We present a comprehensive summary of their receptor binding affinities, functional activities, pharmacokinetic properties, and toxicological profiles. Detailed methodologies for key experimental procedures are provided, alongside visual representations of their signaling pathways and a logical workflow for their pharmacological characterization.
Core Pharmacological Data
The primary pharmacological targets of areca alkaloids are muscarinic acetylcholine receptors (mAChRs), nicotinic acetylcholine receptors (nAChRs), and GABA transporters (GATs).[1][4] Arecoline and guvacoline are primarily cholinergic agents, acting as agonists at muscarinic receptors.[5][6][7] Arecoline also exhibits activity at nicotinic receptors.[6] In contrast, this compound and guvacine are potent inhibitors of GABA uptake. The quantitative data for these interactions are summarized in the following tables.
Table 1: Muscarinic Acetylcholine Receptor Binding Affinities and Functional Activities
| Alkaloid | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy | Species/System | Reference(s) |
| Arecoline | M1 | - | 7 | Agonist | Human (recombinant) | [8] |
| M2 | - | 95 | Agonist | Human (recombinant) | [8] | |
| M3 | - | 11 | Agonist | Human (recombinant) | [8] | |
| M4 | - | 410 | Agonist | Human (recombinant) | [8] | |
| M5 | - | 69 | Agonist | Human (recombinant) | [8] | |
| This compound | M1 | 99 ± 19 | - | Antagonist | Human (recombinant CHO cells) | [9] |
| M2 | - | (-log EC₅₀ = 8.22) | Agonist | Guinea-pig atria | [10] | |
| M3 | - | (-log EC₅₀ = 7.77) | Agonist | Guinea-pig ileum | [10] | |
| Guvacoline | Atrial & Ileal mAChRs | - | - | Weak full agonist | Rat | [11][12] |
Data for this compound's antagonistic activity at the M1 receptor is for a hydrobenzoin ester derivative.[9]
Table 2: Nicotinic Acetylcholine Receptor Functional Activities
| Alkaloid | Receptor Subtype | Functional Activity (EC₅₀, µM) | Efficacy (% of ACh response) | Species/System | Reference(s) |
| Arecoline | α4β2 | - | 6-10% (Partial Agonist) | Xenopus oocytes | [13][14] |
| α6-containing | - | 6-10% (Partial Agonist) | Xenopus oocytes | [13][14] | |
| α7 | No direct activation | Silent Agonist | Xenopus oocytes | [13][14] | |
| This compound | Not reported | - | - | - | [4] |
| Guvacoline | No significant activity | - | - | Xenopus oocytes | [6] |
Table 3: GABA Transporter Inhibition
| Alkaloid | Transporter Subtype | Inhibition Potency (IC₅₀, µM) | Species/System | Reference(s) |
| Guvacine | Human GAT-1 | 14 | Cloned human transporter | |
| Rat GAT-1 | 39 | Cloned rat transporter | ||
| Rat GAT-2 | 58 | Cloned rat transporter | ||
| Human GAT-3 | 119 | Cloned human transporter | ||
| Rat GAT-3 | 378 | Cloned rat transporter | ||
| Human BGT-1 | >1000 | Cloned human transporter | ||
| This compound | GABA uptake | Inhibits | Cat spinal cord and cerebellum | [15] |
Table 4: Pharmacokinetic Parameters
| Alkaloid | Species | Administration | Cₘₐₓ | Tₘₐₓ | t₁/₂ | Bioavailability | Reference(s) |
| Arecoline | Beagle Dogs | 3 mg/kg (oral) | 60.61 ng/mL | 120.07 min | 69.32 min | - | [16] |
| Fischer 344 Rats | 5 mg/kg (i.p.) | 1142 ± 554 ng/mL | 1 min | 5.8 min | - | [17] | |
| Humans | Chewing | Up to 140 µg/mL (saliva) | - | - | 85% (oral mucosa) | [17][18] | |
| This compound | Mouse | 20 mg/kg (p.o. & i.p.) | - | - | - | - | [19][20] |
Pharmacokinetic data for this compound is primarily from metabolism studies, with a focus on excretion patterns.[19][20]
Table 5: Toxicological Profile
| Alkaloid | Finding | Species/System | Reference(s) |
| Arecoline | Genotoxicity (chromosome aberrations, micronuclei) | Swiss albino mice | [21] |
| Cytotoxicity and genotoxicity | Cultured human buccal epithelial cells | [4] | |
| Oral submucous fibrosis, oral squamous cell carcinoma | Humans | [1][3] | |
| Hepatotoxicity, testicular toxicity | Rodents | [1] | |
| This compound | Genotoxicity (less potent than arecoline) | Swiss albino mice | [21] |
| Minor effects on cell survival and cellular thiols | Cultured human buccal epithelial cells | [4] | |
| Guvacoline | Decreases cell survival and cellular thiols | Cultured human buccal epithelial cells | [4] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive binding assay to determine the affinity of areca alkaloids for muscarinic receptor subtypes, using [³H]-pirenzepine as a radioligand for M1 receptors as an example.
a. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
b. Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, add:
-
150 µL of the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).
-
50 µL of varying concentrations of the unlabeled test compound (e.g., this compound).
-
50 µL of a fixed concentration of the radioligand (e.g., 5 nM [³H]-pirenzepine).
-
-
For total binding, no competing compound is added. For non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is added.
-
The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
c. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI), using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
d. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Intracellular Calcium Mobilization Assay for Functional Activity at Gq-Coupled Receptors
This protocol describes a method to assess the functional agonist or antagonist activity of areca alkaloids at Gq-coupled muscarinic receptors (e.g., M1, M3, M5) by measuring changes in intracellular calcium concentration.[16][21][22][23][24]
a. Cell Preparation:
-
Seed cells expressing the target Gq-coupled receptor (e.g., CHO-M1 cells) into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium.
b. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES). Probenecid may be included to prevent dye leakage.
-
Incubate the plate at 37°C for approximately one hour, followed by a brief incubation at room temperature to allow for de-esterification of the dye.
c. Compound Addition and Signal Detection:
-
Prepare a plate containing the areca alkaloids at various concentrations.
-
Place the cell plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR).
-
The instrument adds the test compounds to the wells and immediately begins to monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
d. Data Analysis:
-
The change in fluorescence intensity is plotted against time.
-
For agonists, the peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ (effective concentration for 50% of the maximal response) and Eₘₐₓ (maximum effect) can be determined.
-
For antagonists, cells are pre-incubated with the antagonist before the addition of a known agonist. The antagonist's ability to shift the agonist's dose-response curve is used to calculate its potency (e.g., pA₂ value).
[³H]-GABA Uptake Inhibition Assay
This protocol details a method to measure the inhibitory potency of compounds like this compound and guvacine on GABA transporters.[25][26][27][28][29]
a. Cell/Synaptosome Preparation:
-
Use cell lines stably or transiently expressing the GABA transporter of interest (e.g., GAT-1) or synaptosomal preparations from brain tissue.
-
Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.
b. Uptake Assay:
-
Wash the cells with an appropriate uptake buffer (e.g., a Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., guvacine) for a defined period.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]-GABA.
-
Allow the uptake to proceed for a short, defined time (e.g., 3-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
c. Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
d. Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add a scintillation cocktail and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.
e. Data Analysis:
-
Plot the amount of [³H]-GABA uptake against the concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the specific GABA uptake by 50%, using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by areca alkaloids and a logical workflow for their pharmacological characterization.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: α4β2 Nicotinic Receptor Signaling Pathway.
Caption: Consequences of GAT-1 Inhibition.
Caption: Experimental Workflow for Alkaloid Characterization.
Conclusion
The alkaloids present in the areca nut, particularly this compound and its related compounds, exhibit a complex pharmacological profile with actions across multiple neurotransmitter systems. Arecoline and guvacoline primarily act as muscarinic agonists, with arecoline also showing partial agonism at key nicotinic receptor subtypes implicated in addiction. Conversely, this compound and guvacine are effective inhibitors of GABA reuptake. This multifaceted pharmacology likely underlies the diverse physiological and psychological effects of areca nut chewing. The data and protocols presented in this guide provide a comprehensive resource for researchers in pharmacology, toxicology, and drug development to further investigate the therapeutic potential and health risks associated with these prevalent psychoactive compounds. A thorough understanding of their mechanisms of action is crucial for developing strategies to mitigate the negative health consequences of areca nut use and for exploring the potential of these natural compounds as leads for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guvacoline - Wikipedia [en.wikipedia.org]
- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 10. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 14. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 17. youtube.com [youtube.com]
- 18. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 22. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 25. d-nb.info [d-nb.info]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
The Indirect Influence of Arecaidine on the Cholinergic Landscape of Areca Nuts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Areca nut, chewed by hundreds of millions worldwide, is recognized for its psychoactive properties, which are largely attributed to its constituent alkaloids. While arecoline is a well-documented agonist at both muscarinic and nicotinic acetylcholine receptors, the role of its primary metabolite, arecaidine, in the cholinergic activity of the nut is often misconstrued. This technical guide elucidates the current scientific understanding of this compound's pharmacological profile. Based on available evidence, this compound does not exhibit direct agonist or antagonist activity at cholinergic receptors. Instead, its primary neuroactive role is the inhibition of γ-aminobutyric acid (GABA) uptake. This guide will detail the cholinergic activity of the precursor molecule, arecoline, and contrast it with the GABAergic activity of this compound. We will provide an overview of the experimental methodologies used to determine these activities and explore the signaling pathways involved. The indirect influence of this compound on the overall neuropharmacological effects of Areca nut consumption, through its modulation of the GABAergic system, will also be discussed.
Introduction: The Alkaloids of the Areca Nut
The primary psychoactive alkaloids found in the Areca nut (Areca catechu) are arecoline, this compound, guvacoline, and guvacine. Arecoline is the most abundant and is primarily responsible for the central nervous system effects associated with chewing the nut.[1] It is a parasympathomimetic and acts as a partial agonist at both muscarinic and nicotinic acetylcholine receptors.[2][3]
This compound is a major metabolite of arecoline and is also present in the nut.[2] However, contrary to what its structural similarity to arecoline might suggest, current research indicates that this compound does not possess direct cholinergic activity.[4] A study evaluating the muscarinic and nicotinic activity of the four major Areca alkaloids found that neither guvacine nor this compound produced detectable responses from cells expressing M1 and M3 muscarinic acetylcholine receptors.[4] Instead, this compound's primary established mechanism of action is the inhibition of GABA uptake, thereby increasing the concentration of this inhibitory neurotransmitter in the synaptic cleft.[3][5]
This guide will, therefore, first summarize the direct cholinergic effects of arecoline to provide context and then delve into the distinct pharmacological role of this compound.
Cholinergic Activity of Arecoline
Arecoline's effects on the central and peripheral nervous systems are primarily mediated by its interaction with acetylcholine receptors.
Muscarinic Receptor Activity
Arecoline is a potent agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological functions.[4] There are five subtypes of muscarinic receptors (M1-M5). Arecoline's stimulation of these receptors, particularly M1, M2, and M3, contributes to many of the well-known effects of Areca nut chewing, such as increased salivation, sweating, and a feeling of euphoria.[6]
Nicotinic Receptor Activity
In addition to its muscarinic activity, arecoline also acts as a partial agonist at certain nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[4] Specifically, arecoline has been shown to have activity at α4β2* and α6* nAChR subtypes, which are associated with the addictive properties of nicotine.[7][8] This interaction is thought to contribute to the habit-forming nature of Areca nut use.[7]
Quantitative Data for Arecoline's Cholinergic Activity
The following table summarizes the available quantitative data on the interaction of arecoline with cholinergic receptors. It is important to note that specific binding affinities (Ki), efficacy, and potency (EC50) values can vary depending on the experimental system and conditions.
| Ligand | Receptor Subtype | Assay Type | Species | Key Findings | Reference |
| Arecoline | Muscarinic (general) | Functional Assays | Various | Potent agonist | [6] |
| Arecoline | M1, M2, M3 | Functional Assays | Various | Agonist activity | [7] |
| Arecoline | α4β2* nAChR | Two-electrode voltage clamp | Xenopus oocytes | Partial agonist, ~6-10% efficacy | [7] |
| Arecoline | α6* nAChR | Two-electrode voltage clamp | Xenopus oocytes | Partial agonist, ~6-10% efficacy | [7] |
| Arecoline | α7 nAChR | Two-electrode voltage clamp | Xenopus oocytes | Silent agonist | [7] |
Note: Quantitative binding affinity data (Ki values) for arecoline across all cholinergic receptor subtypes is not consistently reported in the literature. The available data focuses more on its functional agonist properties.
The Pharmacological Role of this compound
While structurally related to arecoline, this compound presents a distinct pharmacological profile.
Lack of Direct Cholinergic Activity
As previously stated, studies have shown that this compound does not elicit a response at M1 and M3 muscarinic receptors.[4] While it has been utilized as a chemical scaffold for the development of selective M2 muscarinic receptor agonists, this compound itself is not considered a direct cholinergic agent.[4][9][10]
Inhibition of GABA Uptake
The primary and most potent neurochemical action of this compound is the inhibition of γ-aminobutyric acid (GABA) reuptake.[3][5] GABA is the main inhibitory neurotransmitter in the central nervous system. By blocking the GABA transporters (GATs), this compound increases the extracellular concentration of GABA, leading to enhanced inhibitory neurotransmission. This action is thought to contribute to the anxiolytic and sedative effects reported by some Areca nut users.
Indirect Modulation of Cholinergic Activity
The GABAergic and cholinergic systems are intricately linked within the central nervous system. GABAergic interneurons, for instance, can modulate the activity of cholinergic neurons. Therefore, by increasing GABAergic tone, this compound may indirectly influence the overall effects of arecoline's cholinergic stimulation. This could manifest as a modulation of the stimulant effects of arecoline or a contribution to the complex psychoactive experience of the user.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the relationship between arecoline and this compound.
Caption: Arecoline's direct agonistic action on cholinergic receptors.
Caption: this compound's inhibitory action on the GABA transporter.
Caption: Metabolic and functional relationship of arecoline and this compound.
Experimental Protocols
The following are generalized protocols for assessing the cholinergic and GABAergic activities of compounds like arecoline and this compound.
Muscarinic Receptor Binding Assay (for Arecoline)
This protocol is adapted from standard radioligand binding assay procedures.[11][12]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., arecoline) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (arecoline).
-
Non-specific binding control (e.g., atropine).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a muscarinic receptor binding assay.
GABA Uptake Inhibition Assay (for this compound)
This protocol is a generalized method based on common GABA uptake assay procedures.[5][13]
Objective: To determine the inhibitory potency (IC50) of a test compound (e.g., this compound) on GABA uptake into synaptosomes or cells expressing GABA transporters.
Materials:
-
Synaptosomes or cells expressing GATs.
-
[³H]-GABA.
-
Test compound (this compound).
-
Known GAT inhibitor (e.g., tiagabine) as a positive control.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES).
-
96-well plates.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the synaptosomes or cells with the test compound or vehicle in the uptake buffer at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the uptake by adding [³H]-GABA to the wells.
-
Incubate for a short, defined time at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through filter plates and washing with ice-cold buffer.
-
Quantify the amount of [³H]-GABA taken up by the cells/synaptosomes using a scintillation counter.
-
Determine the IC50 of the test compound by plotting the percentage of inhibition of [³H]-GABA uptake against the concentration of the test compound.
Caption: Workflow for a GABA uptake inhibition assay.
Conclusion
References
- 1. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arecoline - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic properties of compounds related to this compound propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of ganglionic muscarinic M1 receptors by a series of tertiary this compound and isothis compound esters in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Arecaidine-Induced DNA Damage in the Presence of Cu(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecaidine, a primary alkaloid found in the areca nut, is a compound of significant interest in oncology and toxicology due to its association with oral carcinogenesis. While this compound alone exhibits limited genotoxicity, its capacity to induce DNA damage is dramatically potentiated in the presence of copper (II) ions, particularly under alkaline conditions. This technical guide provides an in-depth examination of the mechanisms, experimental evaluation, and cellular consequences of this compound- and Cu(II)-mediated DNA damage. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the genotoxic effects of areca nut alkaloids and the development of potential therapeutic interventions.
Introduction
The chewing of betel quid, which contains areca nut, is a widespread practice, particularly in Asia, and is strongly correlated with a high incidence of oral cancer. This compound, an alkaloid derived from arecoline, is a key component of the areca nut. Mechanistic studies have revealed that this compound's carcinogenic potential is significantly amplified by the presence of copper (II) ions, a metal naturally found in the areca nut, and the alkaline environment created by the slaked lime in betel quid. This guide delves into the synergistic action of this compound and Cu(II) in inducing DNA damage, a critical initiating event in carcinogenesis.
The Core Mechanism: Redox Cycling and Oxidative Stress
The primary mechanism by which the this compound-Cu(II) combination induces DNA damage is through the generation of reactive oxygen species (ROS). This compound alone does not significantly cause DNA strand breaks. However, in the presence of Cu(II) and under alkaline conditions, a redox cycle is initiated.[1]
Under alkaline pH, this compound is more likely to donate electrons. This facilitates the reduction of Cu(II) to Cu(I). The resulting Cu(I) can then react with molecular oxygen to produce superoxide radicals (O₂⁻), which can be further converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). These hydroxyl radicals are potent agents of DNA damage, capable of causing single- and double-strand breaks, as well as base modifications. This process ultimately leads to significant DNA double-strand breaks.[1]
Signaling Pathway of this compound-Cu(II) Induced DNA Damage
The DNA damage instigated by this compound and Cu(II) triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network aims to repair the damage or, if the damage is too severe, initiate programmed cell death (apoptosis).
References
Psychoactive properties of Arecaidine in zebrafish models
An In-depth Technical Guide to the Psychoactive Properties of Arecaidine in Zebrafish Models
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the psychoactive properties of this compound, a primary alkaloid of the areca nut, utilizing the zebrafish (Danio rerio) model. Zebrafish are a powerful tool in neuropharmacology due to their genetic tractability, rapid development, and conserved neural pathways relevant to human neurobiology. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and workflows to facilitate further investigation and drug development.
Psychoactive Profile of this compound
This compound, a key psychoactive compound in the areca nut, has been demonstrated to induce distinct behavioral alterations in both larval and adult zebrafish.[1][2] Unlike the more abundant arecoline, which is often associated with increased locomotion, this compound's effects are more nuanced, primarily impacting social and aggressive behaviors in adult models.[2][3] In zebrafish larvae, however, it has been associated with hyperactivity-like behaviors.[2][3] Transcriptome analysis suggests that this compound exposure primarily affects pathways related to protein synthesis and transport, distinguishing its molecular impact from other areca alkaloids like arecoline, which are more associated with endoplasmic reticulum stress and apoptosis signaling.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects in zebrafish.
Table 1: Behavioral Effects of this compound in Adult Zebrafish
| Behavioral Assay | Key Metric | This compound Effect | Concentration | Exposure Duration | Citation |
|---|---|---|---|---|---|
| Aggression Test | Number of attacks / bites | Reduced Aggressiveness | Not specified in abstract | Not specified in abstract | [2][3] |
| Social Interaction | Conspecific interaction time | Reduced Social Interaction | Not specified in abstract | Not specified in abstract |[2][3] |
Table 2: Developmental and Motor Effects of this compound in Zebrafish Larvae
| Assay | Key Metric | This compound Effect | Concentration(s) | Exposure Timepoint | Citation |
|---|---|---|---|---|---|
| Development | Malformation Rate | Increased (dose-dependent) | 0.1, 1, 10, 100, 1000 µM | 96 hpf | [5] |
| Development | Body Length | Altered (dose-dependent) | 0.1, 1, 10, 100, 1000 µM | 96 hpf | [5] |
| Development | Mortality/Hatchability | No significant change | Up to 1000 µM | 72-96 hpf | [5] |
| Locomotor Activity | Total Swimming Distance | Decreased | 10 µM | 96 hpf | [5] |
| Locomotor Activity | Locomotor Activity | Hyperactivity-like behaviors | Not specified in abstract | Larval Stage | [2][3] |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased (dose-dependent) | 0.1, 1, 10, 100, 1000 µM | 96 hpf |[5] |
Note: Some studies report seemingly contradictory findings, such as hyperactivity[2][3] versus decreased swimming activity[5]. This may be due to differences in experimental protocols, such as the specific behavioral paradigms used, exposure concentrations, and the developmental stage of the larvae.
Detailed Experimental Protocols
The methodologies described below are synthesized from studies investigating this compound in zebrafish.
Zebrafish Husbandry and Maintenance
-
Strain: Wild-type (e.g., AB strain) zebrafish are commonly used.
-
Housing: Fish are maintained in a recirculating tank system with controlled parameters: temperature (28 ± 1°C), pH (7.0-7.5), and a 14:10 hour light/dark cycle.
-
Feeding: Adult fish are typically fed commercially available flake food and/or live brine shrimp twice daily.
-
Embryo Collection: Embryos are obtained through natural spawning, collected, and raised in embryo medium in a petri dish at 28°C.
This compound Exposure
-
Preparation: this compound is dissolved in embryo medium or system water to create a stock solution. Serial dilutions are performed to achieve the desired final concentrations (e.g., 0.1 µM to 1000 µM).[5] A vehicle control group (medium only) is essential.
-
Administration: Exposure is typically via waterborne immersion.
-
Larval Assays: Healthy, synchronized embryos/larvae (e.g., 96 hours post-fertilization, hpf) are placed into the wells of a multi-well plate containing the different this compound concentrations.[5][6]
-
Adult Assays: Adult fish are individually or group-housed in tanks containing the this compound solution for a specified duration before behavioral testing.
-
Behavioral Assays
3.3.1 Larval Photomotor Response Assay
-
Objective: To assess locomotor activity and response to light/dark transitions.
-
Apparatus: A multi-well plate placed within an automated tracking cabinet equipped with an infrared camera and a light source.
-
Protocol:
-
Larvae (e.g., 120 hpf) are acclimated in the dark for a period (e.g., 20-30 minutes).
-
Locomotor activity is recorded over alternating light and dark cycles (e.g., 10 minutes light, 10 minutes dark, repeated).[5][7]
-
Software tracks the total distance moved, velocity, and time spent in different movement states (e.g., slow, medium, fast).[7]
-
3.3.2 Adult Social Interaction Test
-
Objective: To measure the preference of a test fish to spend time with conspecifics.
-
Apparatus: A rectangular test tank with a transparent separator dividing it into compartments.
-
Protocol:
-
A test fish is placed in the main compartment, and a group of conspecifics (stimulus fish) is placed in an adjacent compartment.
-
The movement of the test fish is recorded for a set duration (e.g., 5-10 minutes).
-
Metrics analyzed include the percentage of time spent near the conspecific separator and the average distance to the separator.[3]
-
3.3.3 Adult Aggression Test (Mirror-Induced)
-
Objective: To quantify aggressive displays towards a perceived rival.
-
Apparatus: A standard test tank with a mirror placed along one side.
-
Protocol:
-
An individual fish is acclimated to the tank.
-
A mirror is introduced to one side of the tank.
-
The fish's behavior is recorded for a defined period (e.g., 5 minutes).
-
Aggressive behaviors such as bites, fin displays, and charges towards the mirror are counted.
-
Visualization of Pathways and Workflows
The following diagrams were generated using Graphviz to illustrate key concepts.
Proposed Mechanism of Action
Molecular docking studies suggest that areca alkaloids, including this compound, may bind to muscarinic acetylcholine receptors (mAChRs), which could mediate their effects on the central nervous system and subsequent behavioral changes.[2][3]
Caption: Proposed mechanism for this compound's psychoactive effects.
Experimental Workflow for Behavioral Analysis
This diagram outlines a typical workflow for assessing the psychoactive effects of this compound in zebrafish, from initial exposure to final data interpretation.
Caption: A typical experimental workflow for zebrafish neurobehavioral studies.
Conclusion
The zebrafish model has proven valuable in elucidating the specific psychoactive effects of this compound. Key findings indicate that this compound significantly modulates social and aggressive behaviors in adult zebrafish and induces hyperactivity-like states in larvae, alongside dose-dependent developmental effects.[2][5] The proposed mechanism involves interaction with muscarinic acetylcholine receptors and downstream effects on protein synthesis and transport pathways.[2][4] The detailed protocols and workflows provided herein offer a framework for standardized, reproducible research, essential for advancing our understanding of areca alkaloid neuropharmacology and exploring its potential therapeutic or toxicological implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and mol… [ouci.dntb.gov.ua]
- 5. Oxidative Stress and Endoplasmic Reticulum Stress Contributes to Arecoline and Its Secondary Metabolites-Induced Dyskinesia in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by Arecoline Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biological effects of Arecaidine from Areca nut extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecaidine, a prominent alkaloid found in the areca nut, exhibits a range of biological activities with significant implications for neuroscience and cell biology research. As a metabolite of arecoline, this compound's effects are multifaceted, primarily centering on its role as a gamma-aminobutyric acid (GABA) uptake inhibitor and its interactions with muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth overview of the biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and drug development endeavors.
Introduction
The areca nut, chewed by millions worldwide, contains a complex mixture of alkaloids, with arecoline being the most abundant.[1] Arecoline is readily hydrolyzed to this compound, particularly in the alkaline conditions created by the addition of slaked lime during traditional betel quid preparation.[2] While arecoline's effects are well-documented, this compound possesses its own distinct pharmacological profile that warrants detailed examination. This guide focuses on the biological impact of this compound, distinguishing its actions from those of its precursor, arecoline, and providing a comprehensive resource for the scientific community.
Core Biological Activities
This compound's primary biological effects can be categorized into two main areas: its influence on GABAergic neurotransmission and its interaction with the cholinergic system.
Inhibition of GABA Uptake
This compound is a potent inhibitor of GABA uptake, which leads to an increase in the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[3][4][5][6][7] This inhibition potentiates the inhibitory action of GABA on neurons.[4]
Muscarinic Acetylcholine Receptor Modulation
While this compound itself shows limited direct agonist activity at muscarinic acetylcholine receptors (mAChRs), its derivatives, such as this compound propargyl ester (APE), are potent muscarinic agonists with some selectivity for M2 receptors.[8] Conversely, other derivatives can act as competitive antagonists at M1 and M2 receptor subtypes.[8] this compound has been identified as a specific M2-agonist in some studies.[2][3]
Quantitative Data on Biological Effects
The following tables summarize the available quantitative data on the biological effects of this compound and its derivatives.
| Compound | Receptor/Transporter | Assay Type | Value | Cell/Tissue Type | Reference |
| This compound Propargyl Ester (APE) | M2 Muscarinic Receptor | Functional Assay | -log EC50 = 8.22 | Guinea-pig isolated atria | [8] |
| This compound Propargyl Ester (APE) | M2 Muscarinic Receptor | Functional Assay | -log EC50 = 7.77 | Guinea-pig isolated ileum | [8] |
| This compound 2-butynyl ester | M2 Muscarinic Receptor | Functional Assay | -log EC50 = 6.80 | Guinea-pig isolated atria | [8] |
| This compound 2-butynyl ester | M2 Muscarinic Receptor | Functional Assay | -log EC50 = 6.70 | Guinea-pig isolated ileum | [8] |
| (R,R)-hydrobenzoin ester of this compound | M1 Muscarinic Receptor | Radioligand Binding Assay | Ki = 99 ± 19 nM | CHO-K1 cells expressing human M1 mAChR | [9] |
| (S,S)-hydrobenzoin ester of this compound | M1 Muscarinic Receptor | Radioligand Binding Assay | Ki = 800 ± 200 nM | CHO-K1 cells expressing human M1 mAChR | [9] |
| (R,S)-hydrobenzoin ester of this compound | M1 Muscarinic Receptor | Radioligand Binding Assay | Ki = 380 ± 90 nM | CHO-K1 cells expressing human M1 mAChR | [9] |
Table 1: Muscarinic Receptor Binding and Functional Potency of this compound Derivatives
| Compound | Effect | Concentration | Cell/Tissue Type | Reference |
| Topical this compound | Blocked basket cell inhibition of Purkinje cells | 6.6-10 x 10⁻³ M | Cat Cerebellum | [4] |
| This compound | Stimulated collagen synthesis and proliferation | Concentration-dependent | Human buccal mucosa fibroblasts | [10][11] |
| Arecoline (metabolized to this compound) | Inhibited cell attachment, spreading, and migration | > 0.4 mM | Human gingival fibroblasts | [12] |
| Arecoline (metabolized to this compound) | Decreased cell growth and collagen synthesis | Dose-dependent | Human gingival fibroblasts | [12] |
Table 2: Cellular Effects of this compound
Signaling Pathways and Mechanisms of Action
GABAergic Signaling Pathway
This compound's inhibition of GABA transporters (GATs) leads to an accumulation of GABA in the synaptic cleft. This enhances the activation of both ionotropic GABA-A and metabotropic GABA-B receptors on postsynaptic neurons, resulting in increased chloride influx and hyperpolarization, thus dampening neuronal excitability.
Muscarinic Acetylcholine Receptor Signaling
Derivatives of this compound act on various subtypes of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). Agonism at M2 receptors, for instance, typically leads to the inhibition of adenylyl cyclase, decreased cAMP levels, and the opening of potassium channels, resulting in hyperpolarization and inhibitory effects, particularly in cardiac tissue. Antagonism of M1 receptors would block the Gq-coupled pathway, preventing the activation of phospholipase C and subsequent downstream signaling.
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of this compound's biological effects.
GABA Uptake Inhibition Assay
This protocol is designed to measure the inhibition of GABA uptake by this compound in a cellular or tissue-slice model.
Protocol:
-
Cell/Tissue Preparation:
-
Culture appropriate cells (e.g., HEK293 cells expressing GABA transporters) to confluence in 24-well plates.
-
Alternatively, prepare thin slices (e.g., 300-400 µm) of brain tissue (e.g., cortex or cerebellum) using a vibratome.
-
-
Pre-incubation:
-
Wash the cells or tissue slices with an appropriate buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the samples for 15-30 minutes at 37°C with varying concentrations of this compound. Include a control group with buffer only.
-
-
GABA Uptake:
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]-GABA) to each well or tube.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
-
Termination and Washing:
-
Terminate the uptake by rapidly aspirating the incubation medium and washing the cells or tissue slices multiple times with ice-cold buffer to remove extracellular [³H]-GABA.
-
-
Lysis and Scintillation Counting:
-
Lyse the cells or tissue slices using a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]-GABA uptake for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound or its derivatives for specific muscarinic receptor subtypes.[9]
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound or its derivative).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known muscarinic antagonist like atropine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Fibroblast Proliferation (MTT) Assay
This assay is used to assess the effect of this compound on the proliferation of fibroblasts.
Protocol:
-
Cell Seeding:
-
Seed human buccal mucosa fibroblasts into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the results as a percentage of the control and plot the cell viability against the this compound concentration to determine its effect on proliferation.
-
Collagen Synthesis Assay
This protocol quantifies the amount of collagen produced by fibroblasts in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture human buccal mucosa fibroblasts to near confluence in 6-well plates.
-
Treat the cells with different concentrations of this compound in a serum-free medium containing ascorbic acid (a cofactor for collagen synthesis) for 24-48 hours.
-
-
Radiolabeling:
-
Add [³H]-proline to the culture medium and incubate for a further 24 hours. Proline is incorporated into newly synthesized collagen.
-
-
Sample Collection:
-
Collect the cell culture medium (containing secreted collagen) and the cell layer separately.
-
-
Collagenase Digestion:
-
Precipitate the proteins from the medium and cell layer using trichloroacetic acid (TCA).
-
Wash the protein pellets and resuspend them in a buffer.
-
Digest the samples with purified bacterial collagenase to specifically degrade collagen.
-
-
Scintillation Counting:
-
Separate the collagenase-digestible (collagen) and non-collagenase-digestible (non-collagen proteins) fractions.
-
Measure the radioactivity in both fractions using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-proline incorporated into collagen and non-collagen proteins.
-
Express the results as a percentage of total protein synthesis or as absolute amounts of collagen synthesized.
-
Cellular and Systemic Effects
Effects on Fibroblasts and Keratinocytes
This compound has been shown to stimulate collagen synthesis and proliferation in human buccal mucosa fibroblasts in a concentration-dependent manner.[10][11] This effect is more potent than that of arecoline.[12] These findings are significant in the context of oral submucous fibrosis (OSF), a precancerous condition associated with areca nut chewing, which is characterized by excessive collagen deposition.
Central Nervous System Effects
As a GABA uptake inhibitor, this compound has the potential to modulate neuronal activity in the CNS. By increasing extracellular GABA levels, it can enhance inhibitory neurotransmission, which may contribute to the sedative and euphoric effects reported by areca nut users.[13] However, its effects are complex, as it has also been shown to reduce the pain threshold in some animal models.[2]
Cardiovascular Effects
The cardiovascular effects of this compound are less clear compared to arecoline. Arecoline is known to cause cardiovascular effects such as changes in heart rate and blood pressure.[1] Since arecoline is metabolized to this compound, some of the observed cardiovascular effects of areca nut chewing may be attributable to this compound's actions, potentially through its influence on the autonomic nervous system via muscarinic receptors.
Conclusion
This compound is a biologically active alkaloid with significant effects on the central nervous system and various cell types. Its primary mechanisms of action, inhibition of GABA uptake and modulation of muscarinic acetylcholine receptors, make it a compound of interest for research in neuroscience and drug development. The dual effects on fibroblast proliferation—stimulation at lower concentrations and inhibition at higher concentrations (as seen with its precursor arecoline)—highlight the complexity of its biological impact. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on this compound's biological effects and providing detailed experimental frameworks for future investigations. Further research is warranted to fully elucidate the therapeutic and toxicological potential of this prevalent areca nut alkaloid.
References
- 1. Role of muscarinic receptor subtypes in central antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of muscarinic receptor subtypes in central antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. mdpi.com [mdpi.com]
- 7. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Aliphatic and heterocyclic analogues of this compound propargyl ester. Structure-activity relationships of mono- and bivalent ligands at muscarinic M1 (M4), M2 and M3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of human fibroblast collagen synthesis in vitro by gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 13. Euphoria - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Methods for Extracting Arecaidine from Areca Nuts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine is one of the primary pyridine alkaloids found in the nuts of the Areca catechu L. tree, commonly known as areca or betel nuts.[1] Alongside arecoline, guvacine, and guvacoline, this compound is a major bioactive compound of interest for pharmacological and toxicological studies.[2][3] Arecoline, a methyl ester, can be hydrolyzed to this compound, a carboxylic acid, a process that can occur naturally or be induced during extraction.[4] The concentration of this compound in various areca nut products can range from 0.14 to 1.70 mg/g.[4][5][6] Efficient and selective extraction of this compound is crucial for research into its physiological effects, for the development of analytical standards, and for potential pharmaceutical applications.[7] This document outlines several effective methods for extracting this compound, providing detailed protocols and comparative data to guide researchers in selecting the most appropriate technique for their objectives.
Extraction Methodologies Overview
The extraction of alkaloids from plant matrices involves separating them from other components like tannins, fats, and cellulose.[1][8] Common strategies leverage the basic nature of alkaloids. Advanced techniques aim to improve efficiency, reduce solvent use, and shorten extraction times.
-
Solvent (Acid-Base) Extraction : A traditional and robust method that utilizes the differential solubility of alkaloids in acidic and basic solutions. The alkaloid is typically converted to its free base form, extracted into an organic solvent, and then purified.[8]
-
Subcritical Water Extraction (SWE) : A green extraction technique that uses water at elevated temperatures (100–374°C) and pressures to act as a tunable solvent.[9][10] By altering the temperature, the polarity of water can be decreased to mimic organic solvents like methanol or ethanol, enabling the extraction of moderately polar compounds like this compound.[10]
-
Supercritical CO₂ (SC-CO₂) Extraction : This method uses carbon dioxide above its critical temperature and pressure as a solvent.[11][12][13] It is highly effective for nonpolar compounds but can be adapted for more polar molecules like alkaloids by adding a modifier (e.g., ethanol). It offers high selectivity and leaves no solvent residue.
Quantitative Data Summary
The selection of an extraction method often depends on a balance between yield, purity, cost, and environmental impact. The following table summarizes quantitative data from various studies on alkaloid extraction from areca nuts to facilitate comparison.
| Extraction Method | Key Parameters | Target Analyte(s) | Yield / Extraction Rate | Source |
| Subcritical Water Extraction (SWE) | Temp: 110°C; Time: 50 min; Liquid-to-Solid Ratio: 19:1 | Total Areca Alkaloids | 81.7% (8.17 mg/g) | [9] |
| Supercritical CO₂ (SC-CO₂) Extraction | Pressure: 10.3 MPa; Temp: 50°C | Arecoline | Optimal yield achieved under these conditions (specific % not stated) | [11][12] |
| Microwave-Assisted SC-CO₂ Extraction | Pressure: 33 MPa; Temp: 63°C; Microwave Power: 480 W | Arecoline | 0.448% (4.48 mg/g) | [14] |
| Solvent Extraction (Acetone) | 80% Acetone; pH 4; Time: 90 min; Substrate: 10% w/v | Polyphenols (with minimal arecoline) | Arecoline extracted: 1.73 mg/g | [15] |
Experimental Protocols
Protocol 1: General Acid-Base Solvent Extraction for this compound
This protocol is a classic method for isolating alkaloids based on their chemical properties.
Materials:
-
Dried, powdered areca nuts
-
5% Hydrochloric acid (HCl)
-
10% Ammonium hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) solution
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel, beakers, flasks
-
pH meter or pH paper
Procedure:
-
Acidification & Defatting: a. Macerate 100 g of powdered areca nut in 500 mL of 5% HCl for 24 hours with intermittent shaking. This protonates the alkaloids, making them water-soluble salts. b. Filter the mixture and collect the acidic aqueous extract. c. Wash the acidic extract with chloroform in a separatory funnel (3 x 150 mL) to remove fats, oils, and other non-polar impurities. Discard the organic layer.[8]
-
Basification: a. Slowly add 10% NH₄OH solution to the acidic extract while stirring until the pH reaches 9-10.[8] This deprotonates the alkaloid salts, converting them into their free base form, which is less soluble in water and more soluble in organic solvents. b. A precipitate may form at this stage.
-
Extraction of Free Base: a. Transfer the alkaline mixture to a separatory funnel and extract it with chloroform (4 x 150 mL). b. Combine the organic (chloroform) layers. The this compound free base is now in the organic phase.
-
Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate to remove residual water. b. Filter to remove the sodium sulfate. c. Evaporate the solvent using a rotary evaporator under reduced pressure to yield the crude alkaloid extract.
-
Purification (Optional): a. The crude extract can be further purified using techniques like column chromatography or preparative HPLC to isolate this compound from other co-extracted alkaloids.[16]
Protocol 2: Subcritical Water Extraction (SWE)
This protocol utilizes an environmentally friendly solvent (water) under specific conditions optimized for areca alkaloid extraction.[9]
Materials & Equipment:
-
Dried, powdered areca nut husk or whole nut
-
Subcritical water extraction system
-
Deionized water
-
Filtration apparatus
Procedure:
-
Sample Preparation: Load the powdered areca nut sample into the extraction vessel of the SWE system.
-
Set Parameters: Configure the system to the following optimal parameters[9]:
-
Temperature: 110°C
-
Extraction Time: 50 minutes
-
Liquid-to-Solid Ratio: 19:1 (mL of water to g of sample)
-
-
Extraction: Start the extraction process. The system will pump deionized water through the sample under the set temperature and pressure (pressure must be sufficient to keep water in a liquid state).
-
Collection: Collect the aqueous extract as it exits the system after cooling.
-
Post-Extraction: a. Filter the collected extract to remove any particulate matter. b. The aqueous extract containing the alkaloids can be used directly for analysis or can be further processed (e.g., by freeze-drying or liquid-liquid extraction as described in Protocol 1) for concentration and purification.
Protocol 3: Sample Preparation and Quantification by LC-MS/MS
This protocol details the preparation of an extract for accurate quantification of this compound and other alkaloids.[4]
Materials & Equipment:
-
Crude extract or finely powdered areca nut product
-
Deionized water
-
1% Trifluoroacetic acid (TFA) solution
-
Internal standards (e.g., this compound-D₅)
-
Centrifuge and microcentrifuge tubes
-
LC-MS/MS system with a C18 column
Procedure:
-
Initial Aqueous Extraction: a. Weigh 400 mg of finely powdered areca nut into a tube. b. Add 2.0 mL of deionized water. c. Shake or vortex intermittently for 1 hour at room temperature. d. Centrifuge at 13,000 rpm for 5 minutes to pellet the solid particles. e. Carefully transfer the supernatant (the aqueous extract) to a clean vial.[4]
-
Preparation for Injection: a. Take 10 µL of the aqueous extract. b. Add a known amount of internal standard (e.g., 50 ng of this compound-D₅) to account for instrumental variability. c. Dilute the mixture to a final volume of 1000 µL with 1% TFA solution.[4] d. Vortex the sample and transfer it to an LC-MS/MS vial.
-
LC-MS/MS Analysis: a. Inject an appropriate volume (e.g., 8 µL) into the LC-MS/MS system.[4] b. Chromatographic Separation: Use a C18 column with a gradient elution program. For example, a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B). c. Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for this compound and its internal standard to ensure selective and sensitive detection.
Visualizations
Caption: General workflow for this compound extraction and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. HPLC-Based Qualitative and Quantitative Analyses of Alkaloids in Chewable Areca Products from Different Geographic Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijhssnet.com [ijhssnet.com]
- 9. mdpi.com [mdpi.com]
- 10. Subcritical Water Extraction of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. "Optimization of arecoline extraction from areca nut using supercritica" by Rahman N.N.N. Ab, Z.I. Sarker et al. [jfda-online.com]
- 13. [PDF] Optimization of arecoline extraction from areca nut using supercritical carbon dioxide | Semantic Scholar [semanticscholar.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Separation of polyphenols and arecoline from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alkaloid purification using rosin-based polymer-bonded silica stationary phase in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-TOFMS Metabolomic Analysis of Arecaidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine is a primary alkaloid found in the areca nut, which is consumed by millions of people worldwide. Understanding its metabolism is crucial for assessing its toxicological and pharmacological effects. This document provides a detailed protocol for the analysis of this compound and its metabolites using Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOFMS), a powerful technique for high-resolution metabolomic studies.[1][2][3] This method allows for the comprehensive identification and quantification of this compound metabolites in biological samples.[1]
Experimental Protocols
This section details the necessary steps for sample preparation and UPLC-TOFMS analysis for this compound metabolomics.
Sample Preparation (Urine)
A simple and effective method for preparing urine samples for UPLC-TOFMS analysis is as follows[1]:
-
Dilution: Dilute urine samples with 5 volumes of water.
-
Centrifugation: Centrifuge the diluted samples at 14,000 rpm to remove particulate matter and proteins.
-
Transfer: Transfer a 200 μL aliquot of the supernatant to an auto-sampler vial for analysis.
UPLC-TOFMS Analysis
The following are general parameters for the UPLC-TOFMS system. These may need to be optimized based on the specific instrumentation used.
-
UPLC System: Waters ACQUITY UPLC system (or equivalent)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient appropriate for separating polar metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[1]
-
Column Temperature: 50°C
-
Mass Spectrometer: Waters Q-Tof Premier (or equivalent)
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Mass Range: m/z 100-1000
-
Data Acquisition: Data-dependent acquisition (DDA) or wide-pass DDA to acquire both full scan MS and MS/MS data.
Data Presentation
The following tables summarize the quantitative data on the excretion of this compound and its major metabolite in urine after administration in mice, as reported in the literature.
Table 1: Urinary Excretion of this compound and its Metabolite after this compound Administration (20 mg/kg p.o.) in Mice (0-12h) [1][2]
| Compound | % of Dose Excreted |
| Unchanged this compound | 15.1 - 23.0 |
| N-methylnipecotic acid | 14.8 - 37.7 |
Table 2: Urinary Excretion of Arecoline and its Metabolites after Arecoline Administration (20 mg/kg p.o.) in Mice (0-12h) [1][2]
| Compound | % of Dose Excreted |
| Unchanged Arecoline | 0.3 - 0.4 |
| This compound | 7.1 - 13.1 |
| Arecoline N-oxide | 7.4 - 19.0 |
| N-methylnipecotic acid | 13.5 - 30.3 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of this compound.
Caption: UPLC-TOFMS experimental workflow for this compound metabolite analysis.
Caption: Metabolic pathway of this compound.
Data Analysis Workflow
The data generated from UPLC-TOFMS is complex and requires a systematic workflow for analysis.
-
Data Conversion: Raw data files are typically converted to an open format like mzXML or mzML using tools such as ProteoWizard.
-
Peak Picking and Alignment: Software packages like XCMS or MZmine are used to detect chromatographic peaks, correct for retention time shifts, and align peaks across different samples.[4]
-
Multivariate Statistical Analysis: To identify significant differences in metabolite profiles between sample groups (e.g., control vs. treated), multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are employed.[1]
-
Metabolite Identification: Putative metabolites are identified by matching their accurate mass and MS/MS fragmentation patterns against metabolome databases (e.g., METLIN, HMDB) or by comparison with authentic chemical standards.
Conclusion
The UPLC-TOFMS metabolomic approach provides a robust and sensitive platform for the detailed analysis of this compound and its metabolites. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the fields of toxicology, pharmacology, and drug development to investigate the metabolic fate of this compound. The detailed workflow, from sample preparation to data analysis, ensures reliable and reproducible results, contributing to a better understanding of the biological effects of areca nut consumption.
References
- 1. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Administration of Arecaidine in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine, a primary alkaloid found in the areca nut, is a compound of significant interest in biomedical research due to its various physiological effects. As a potent inhibitor of γ-aminobutyric acid (GABA) uptake, it holds potential for neurological studies. Furthermore, its role in the activation of transforming growth factor-beta (TGF-β) signaling pathways has implicated it in fibrotic diseases. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on published research, to ensure standardized and reproducible experimental outcomes.
Data Presentation
The following tables summarize quantitative data from various in vivo mouse studies involving this compound administration.
Table 1: Dosages and Administration Routes of this compound in Mouse Studies
| Study Focus | Mouse Strain | Administration Route | Dosage | Duration | Reference |
| Genotoxicity | Swiss albino | Intraperitoneal (i.p.) | 2.5, 5.0, 7.5 mg/mouse | 5, 10, or 15 days | [1] |
| Metabolism | Not Specified | Oral (p.o.) & Intraperitoneal (i.p.) | 20 mg/kg | Single dose | [2][3][4] |
| Neurological Effects | Not Specified | Subcutaneous (s.c.) | 1 g/kg | Single dose | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg dose)
| Parameter | Administration Route | Value (% of dose excreted in 0-12h urine) | Reference |
| Unchanged this compound | p.o. & i.p. | 15.1% - 23.0% | [2][3][6][7] |
| N-methylnipecotic acid (major metabolite) | p.o. & i.p. | 14.8% - 37.7% | [2][3][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
This protocol describes the preparation of this compound solution for intraperitoneal injection or oral gavage. This compound hydrochloride is recommended due to its solubility in aqueous solutions.
Materials:
-
This compound hydrochloride (salt form)
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, for high concentrations)
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the final concentration needed. For example, for a 20 mg/kg dose in a 25g mouse, with an injection volume of 0.2 mL (200 µL), the required concentration is 2.5 mg/mL.
-
Weigh the this compound hydrochloride: Accurately weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile saline or water to the tube. This compound hydrochloride is soluble in water[6].
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If needed, sonicate the solution for a short period to aid dissolution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial. This is crucial for intraperitoneal injections to prevent infection.
-
Storage: It is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol swabs
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. Manual restraint by scruffing the neck and securing the tail is common.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Site Preparation: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle, with the bevel facing up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Administration: Inject the calculated volume of the this compound solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions immediately after the injection and periodically for the next few hours.
Protocol 3: Oral Gavage of this compound in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile, ball-tipped oral gavage needles (20-22 gauge for adult mice)
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.
-
Needle Insertion: Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is in the correct position, administer the this compound solution at a steady pace.
-
Withdrawal and Monitoring: Gently remove the gavage needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo this compound studies in mice.
Signaling Pathways
Caption: this compound's inhibition of GABA uptake at the synapse.
Caption: this compound-induced activation of the TGF-β/SMAD signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Arecoline tumorigenicity in swiss strain mice on normal and vitamin B deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Arecoline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Chromosome Aberration Assay of Arecaidine-Induced Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine is a primary metabolite of arecoline, the major alkaloid found in the areca nut, which is consumed by millions worldwide.[1][2] The consumption of areca nut is associated with a heightened risk of oral cancer.[2] Understanding the genotoxic potential of this compound is crucial for assessing the carcinogenic risk associated with areca nut use. The in vitro chromosome aberration assay is a key cytogenetic test for identifying substances that cause structural damage to chromosomes, a hallmark of genotoxicity.[3][4] These notes provide a comprehensive overview and detailed protocols for utilizing the chromosome aberration assay to evaluate the genotoxicity of this compound.
Principle of the Chromosome Aberration Assay
The in vitro chromosome aberration test is designed to identify agents that induce structural chromosomal aberrations in cultured mammalian cells.[3][4] Cells are exposed to the test substance, in this case, this compound, both with and without metabolic activation. Following exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid or colchicine) to accumulate cells in the metaphase stage of mitosis.[3] The chromosomes are then harvested, stained, and microscopically analyzed for structural abnormalities.[3][5]
Data Presentation: this compound-Induced Chromosome Aberrations
The following table summarizes the in vivo genotoxic effects of this compound as observed in a study on Swiss albino mice. The data demonstrates a significant increase in chromosome aberrations in bone marrow cells following exposure to this compound.
| Treatment Group | Dose (mg/kg body weight) | Exposure Time (hours) | Number of Metaphases Scored | Number of Aberrant Metaphases | Percentage of Aberrant Metaphases (%) |
| Control | - | 24 | 200 | 2 | 1.0 |
| This compound (ARK) | 50 | 24 | 200 | 12 | 6.0 |
| This compound (ARK) | 100 | 24 | 200 | 21 | 10.5 |
| This compound (ARK) | 150 | 24 | 200 | 30 | 15.0 |
| Arecoline (ARC) | 50 | 24 | 200 | 15 | 7.5 |
| Arecoline N-oxide (ARC-NO) | 50 | 24 | 200 | 18 | 9.0* |
| Nipecotic acid (NA) | 50 | 24 | 200 | 5 | 2.5 |
*Data extracted and interpreted from a graphical representation in Devi SH and Giri S (2025).[6][7] The values represent an approximation from the published bar graph. The study demonstrated a dose-dependent increase in chromosome aberrations.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro chromosome aberration assay to assess the genotoxicity of this compound, based on established guidelines such as OECD 473.[4]
Materials
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their stable karyotype and high rate of cell division.[8] Human peripheral blood lymphocytes can also be utilized.[9]
-
Culture Medium: Appropriate cell culture medium (e.g., Ham's F-12 for CHO cells) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
This compound: Of high purity, dissolved in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide (DMSO)).
-
Metabolic Activation System (S9 mix): Liver post-mitochondrial fraction (S9) from rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), and a cofactor supplement.
-
Positive Controls: A known clastogen that requires metabolic activation (e.g., cyclophosphamide) and one that does not (e.g., Mitomycin C).
-
Negative/Solvent Control: The solvent used to dissolve this compound.
-
Metaphase Arresting Agent: Colcemid or colchicine solution.
-
Hypotonic Solution: 0.075 M Potassium Chloride (KCl).
-
Fixative: Freshly prepared Carnoy's fixative (Methanol:Glacial Acetic Acid, 3:1 v/v).
-
Staining Solution: Giemsa stain.
-
Other Reagents: Trypsin-EDTA, phosphate-buffered saline (PBS).
Experimental Procedure
-
Cell Culture Preparation:
-
Culture CHO cells in appropriate flasks until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and seed them into new culture vessels (e.g., 60 mm dishes or T-25 flasks) at a density that will allow for exponential growth during the experiment.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
-
Treatment with this compound:
-
Prepare a range of this compound concentrations. A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range, which should ideally induce up to 50-60% cytotoxicity at the highest concentration.
-
Short-term treatment (with and without S9 mix):
-
For treatment with metabolic activation, add the S9 mix to the culture medium.
-
Replace the culture medium with medium containing the test concentrations of this compound, positive controls, and the solvent control.
-
Incubate for 3-6 hours.
-
After incubation, wash the cells with PBS and replace with fresh culture medium.
-
-
Long-term treatment (without S9 mix):
-
Expose the cells to this compound for a continuous period, typically equivalent to 1.5-2 normal cell cycle lengths (e.g., 20-24 hours for CHO cells).
-
-
-
Metaphase Arrest:
-
Add the metaphase arresting agent (e.g., colcemid at a final concentration of 0.1-0.2 µg/mL) to the cultures at a time point that allows for the accumulation of a sufficient number of metaphase cells. This is typically 1.5-2 normal cell cycle lengths from the beginning of the treatment.
-
-
Harvesting and Chromosome Preparation:
-
After the colcemid treatment, harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in a hypotonic KCl solution. Incubate at 37°C for 20-30 minutes to swell the cells.
-
Centrifuge and resuspend the cells in freshly prepared, cold Carnoy's fixative. Repeat the fixation step 2-3 times.
-
Drop the fixed cell suspension onto clean, pre-chilled microscope slides and allow them to air dry.
-
-
Staining and Analysis:
-
Stain the slides with Giemsa solution.
-
Microscopically analyze at least 200 well-spread metaphases per concentration for the presence of chromosomal aberrations. Score for chromatid-type and chromosome-type aberrations, including breaks, gaps, fragments, and exchanges. Gaps are recorded but generally not included in the total aberration frequency.[4]
-
Determine the mitotic index for each concentration by counting the number of metaphase cells in at least 1000 cells to assess cytotoxicity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro chromosome aberration assay.
Signaling Pathway for this compound-Induced Genotoxicity
This compound-induced genotoxicity is a complex process. While this compound itself may have some genotoxic activity, its effects are significantly enhanced in the presence of copper ions and under alkaline conditions, which are relevant to the oral cavity environment during betel quid chewing.[10] The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative DNA damage and the activation of DNA damage response pathways.
Caption: Proposed signaling pathway for this compound-induced genotoxicity.
Conclusion
The chromosome aberration assay is a robust method for evaluating the genotoxic potential of this compound. The provided protocols and data offer a framework for researchers to conduct these assessments. The evidence suggests that this compound is a clastogenic agent, capable of inducing structural chromosome damage. This genotoxicity is likely mediated through the generation of reactive oxygen species, leading to DNA damage that, if not properly repaired, can result in chromosomal aberrations. Further research into the specific signaling pathways and the dose-response relationship in various cell types will enhance our understanding of the carcinogenic risk posed by areca nut consumption.
References
- 1. Genetic toxicology and toxicokinetics of arecoline and related areca nut compounds: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenic Effects of Areca Nut and Its Metabolites: A Review of the Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromosomal aberrations in vitro induced by aneugens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Sperm Head Abnormality Assay for Arecaidine's Reproductive Toxicity
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Arecaidine is a primary alkaloid derived from the areca nut, the seed of the Areca catechu palm. Its more widely studied counterpart, arecoline, has been associated with various toxicological effects, including reproductive toxicity.[1] Studies have shown that arecoline can induce damage to the spermatogenic process in rats, resulting in decreased sperm count, motility, and a lower percentage of normal morphology.[1] this compound itself has demonstrated genotoxic potential by inducing sister chromatid exchanges in mouse bone marrow cells, suggesting it may also impact the genetic integrity and morphology of germ cells.[2]
The sperm head abnormality assay is a robust and sensitive in vivo cytogenetic method used to evaluate the potential of chemical agents to induce genetic damage in germ cells. The morphology of the sperm head is highly dependent on the integrity of the genetic material it contains. Therefore, an increase in the frequency of sperm head abnormalities in treated animals can indicate mutagenic or teratogenic effects. This document provides a detailed protocol for assessing the reproductive toxicity of this compound using the mouse sperm head abnormality assay.
Principle of the Assay
The assay is based on the principle that exposure to certain chemical agents can disrupt the complex process of spermatogenesis, leading to morphological abnormalities in mature spermatozoa.[3] Male mice are exposed to this compound over a period that covers the duration of spermatogenesis. Following exposure, sperm are collected from the cauda epididymis, which stores mature sperm. The sperm are then stained and examined microscopically to identify and quantify various types of head shape abnormalities. A statistically significant, dose-dependent increase in the percentage of abnormal sperm in the treated groups compared to a negative control group indicates a positive result for reproductive toxicity.
Experimental Protocols
Materials and Reagents
-
This compound (CAS No: 498-96-4)
-
Healthy, mature male mice (e.g., Swiss albino), 8-10 weeks old
-
Phosphate-buffered saline (PBS), pH 7.4
-
1% Eosin Y aqueous solution
-
Methanol (for slide fixation)
-
Mounting medium (e.g., DPX)
-
Standard laboratory animal diet and water
-
Microscope slides and coverslips
-
Dissection tools (scissors, forceps)
-
Petri dishes
-
Micropipettes
-
Brightfield microscope with 100x oil immersion objective
Animal Dosing and Experimental Design
-
Animal Acclimatization: Acclimatize male mice to laboratory conditions for at least one week prior to the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle, providing free access to food and water.
-
Group Allocation: Randomly divide the animals into at least five groups (n=6 per group):
-
Group I: Negative Control (Vehicle, e.g., distilled water)
-
Group II: Positive Control (e.g., Cyclophosphamide, 20 mg/kg body weight, single intraperitoneal injection)[4]
-
Group III: this compound - Low Dose
-
Group IV: this compound - Medium Dose
-
Group V: this compound - High Dose
-
-
Dose Preparation and Administration: Prepare fresh solutions of this compound in the vehicle daily. Administer the assigned doses to the respective groups via oral gavage or intraperitoneal injection daily for 35 consecutive days (to cover the spermatogenic cycle in mice). The negative control group should receive an equivalent volume of the vehicle.
Sperm Collection and Smear Preparation
This procedure should be performed on day 36, 24 hours after the final dose.
-
Euthanasia and Dissection: Humanely sacrifice each mouse by cervical dislocation.[3] Surgically dissect and remove the cauda epididymides.
-
Sperm Suspension: Place the cauda epididymides in a petri dish containing 2 mL of PBS. Mince the tissue with fine scissors to release the spermatozoa into the saline, creating a sperm suspension.[4]
-
Staining: Add one drop of the sperm suspension to a clean, grease-free glass slide. Add one drop of 1% Eosin Y stain and mix gently with the tip of a pipette. Allow the stain to react for 30-45 minutes.[4][5]
-
Smear Preparation: Create a thin, even smear of the stained suspension across the slide and allow it to air-dry completely.
-
Fixation and Mounting: Fix the dried smear by immersing the slide in absolute methanol for 5 minutes. Air-dry again. Mount a coverslip using a suitable mounting medium.
Microscopic Analysis and Scoring
-
Observation: Examine the coded and randomized slides under a brightfield microscope at 1000x magnification (100x oil immersion objective).
-
Scoring: Score a total of 1000 spermatozoa per animal for morphological abnormalities of the head.[4][5]
-
Classification of Abnormalities: Categorize sperm head abnormalities based on shape. Common abnormalities in mice include amorphous, banana-shaped, hookless, triangular, and coiled heads.[5] Sperm without a head or with a bent neck should also be noted.
-
Data Calculation: For each animal, calculate the percentage of sperm with head abnormalities using the following formula:
-
% Abnormal Sperm = (Total Abnormal Sperm / Total Sperm Counted) x 100
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to compare the treated groups with the negative control.
Table 1: Hypothetical Dose-Response Data for Sperm Head Abnormalities Following this compound Exposure
| Group | Treatment (mg/kg/day) | No. of Animals | Total Sperm Scored (per group) | Mean No. of Abnormal Sperm (± SD) | Mean % of Abnormal Sperm (± SD) |
| I | Vehicle Control | 6 | 6000 | 35.5 ± 8.2 | 3.55 ± 0.82 |
| II | Cyclophosphamide (20) | 6 | 6000 | 245.1 ± 25.5 | 24.51 ± 2.55 |
| III | This compound (2.5) | 6 | 6000 | 68.3 ± 10.1 | 6.83 ± 1.01* |
| IV | This compound (5.0) | 6 | 6000 | 112.7 ± 15.4 | 11.27 ± 1.54** |
| V | This compound (10.0) | 6 | 6000 | 189.6 ± 20.8 | 18.96 ± 2.08 |
*Statistically significant difference from the vehicle control group: *p<0.05, **p<0.01, **p<0.001.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the mouse sperm head abnormality assay.
Postulated Signaling Pathway for this compound-Induced Sperm Damage
The exact molecular mechanism of this compound-induced reproductive toxicity is not fully elucidated. However, based on the known effects of related compounds and genotoxic agents, a plausible pathway involves the induction of oxidative stress.[6][7] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major cause of sperm DNA damage and morphological defects.[8][9] ROS can attack the polyunsaturated fatty acids in the sperm membrane, leading to lipid peroxidation, and can also directly damage nuclear DNA, impairing chromatin condensation and leading to structural abnormalities in the sperm head.[8][10]
Caption: Postulated pathway of this compound-induced sperm toxicity.
References
- 1. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of in vivo sister chromatid exchanges by this compound, a betel nut alkaloid, in mouse bone-marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. :: Environmental Analysis Health and Toxicology [eaht.org]
- 5. Incidence of Morphological Defects in Sperm of Mice Exposed to Hospital Effluent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sperm Chromatin Integrity: Etiologies and Mechanisms of Abnormality, Assays, Clinical Importance, Preventing and Repairing Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation–reduction potential and sperm DNA fragmentation, and their associations with sperm morphological anomalies amongst fertile and infertile men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between sperm morphology and sperm DNA dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Tissue Bioassay Using Guinea-Pig Ileum to Determine Arecaidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolated guinea-pig ileum preparation is a classical and robust pharmacological tool for the investigation of substances acting on intestinal smooth muscle. This tissue is richly innervated by the enteric nervous system and expresses a high density of muscarinic acetylcholine receptors, making it particularly sensitive to cholinergic agonists and antagonists. Arecaidine, an alkaloid found in the areca nut, and its derivatives exhibit cholinergic properties. This document provides detailed application notes and protocols for utilizing the guinea-pig ileum bioassay to characterize the muscarinic activity of this compound and its analogues. The primary response measured is the dose-dependent contraction of the ileal smooth muscle upon agonist application.
Principle of the Bioassay
The contractile activity of the guinea-pig ileum is primarily mediated by the activation of M3 muscarinic receptors on smooth muscle cells, although M2 receptors are also present and contribute to the overall response.[1][2][3] Cholinergic agonists like this compound bind to these receptors, initiating a signal transduction cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. The magnitude of this contraction is proportional to the concentration of the agonist, allowing for the determination of key pharmacological parameters such as potency (EC50) and efficacy. Furthermore, the use of competitive antagonists, such as atropine, allows for the characterization of the agonist-receptor interaction through the determination of the pA2 value.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the expected quantitative data from experiments with a potent this compound analogue, this compound Propargyl Ester (APE), on the guinea-pig ileum.
Table 1: Potency and Efficacy of this compound Propargyl Ester (APE)
| Parameter | Value | Reference |
| -log EC50 (pEC50) | 7.77 | Moser et al., 1987 |
| Relative Potency | 4-5 times that of Carbachol | Barlow et al., 1983[4][5] |
Table 2: Representative Dose-Response Data for this compound Propargyl Ester (APE)
| Concentration (M) | -log [APE] | % Maximal Contraction (Illustrative) |
| 1.00E-09 | 9.0 | 5 |
| 3.00E-09 | 8.5 | 15 |
| 1.00E-08 | 8.0 | 40 |
| 1.70E-08 | 7.77 | 50 |
| 3.00E-08 | 7.5 | 65 |
| 1.00E-07 | 7.0 | 85 |
| 3.00E-07 | 6.5 | 95 |
| 1.00E-06 | 6.0 | 100 |
Note: This table is illustrative, constructed around the published pEC50 value to demonstrate a typical dose-response relationship.
Table 3: Antagonism of Cholinergic Agonists by Atropine on Guinea-Pig Ileum
| Agonist | Antagonist | pA2 Value | Reference |
| Acetylcholine | Atropine | 9.93 ± 0.04 | Deepraj and Nandakumar, 2008[6] |
Note: This pA2 value for acetylcholine, a standard muscarinic agonist, serves as a benchmark for competitive antagonism at muscarinic receptors in this tissue.
Experimental Protocols
Protocol 1: Preparation of the Isolated Guinea-Pig Ileum
-
Animal Euthanasia: A guinea pig (250-350g) is euthanized by a sharp blow to the head followed by exsanguination, in accordance with institutional animal care and use committee guidelines.
-
Tissue Dissection: The abdomen is opened, and a segment of the terminal ileum is identified and excised. The segment is placed in a petri dish containing warm, aerated Tyrode's solution.
-
Cleaning and Sectioning: The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents. The mesentery is carefully trimmed away. Segments of 2-3 cm in length are prepared for mounting.
Protocol 2: Organ Bath Setup and Equilibration
-
Mounting: One end of an ileum segment is tied to a tissue holder, and the other end is connected to an isometric force transducer via a silk thread.
-
Organ Bath: The mounted tissue is suspended in a 20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).
-
Tension Application: An initial tension of 0.5 g is applied to the tissue.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes. During this period, the Tyrode's solution should be replaced every 10-15 minutes.
Protocol 3: Determination of this compound Potency (EC50)
-
Stock Solution: Prepare a stock solution of this compound (or its analogue) in distilled water or an appropriate solvent.
-
Cumulative Dose-Response Curve:
-
After the equilibration period, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 1 nM) and increase the concentration by approximately half-log increments once the response to the previous concentration has reached a plateau.
-
Record the contractile response (in grams of tension) for each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Convert the contractile responses to a percentage of the maximal response.
-
Plot the percentage response against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response). The pEC50 is the negative logarithm of the EC50.
-
Protocol 4: Determination of Antagonist Affinity (pA2 Value)
-
Antagonist Incubation: After obtaining a control dose-response curve for this compound, wash the tissue thoroughly and allow it to return to baseline.
-
Introduce a known concentration of a competitive muscarinic antagonist (e.g., atropine, 1 nM) into the organ bath and incubate for a set period (e.g., 20-30 minutes).
-
Second Dose-Response Curve: In the continued presence of the antagonist, generate a second cumulative dose-response curve for this compound.
-
Repeat: Repeat steps 1-3 with increasing concentrations of the antagonist (e.g., 3 nM, 10 nM).
-
Schild Plot Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[B]).
-
The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
Caption: Experimental workflow for the guinea-pig ileum bioassay.
Caption: M3 muscarinic receptor signaling pathway in smooth muscle.
References
- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of M2 muscarinic receptors in guinea-pig ileum opens cationic channels modulated by M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional role of M2 muscarinic receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relative potencies of some agonists at M2 muscarinic receptors in guinea-pig ileum, atria and bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relative potencies of some agonists at M2 muscarinic receptors in guinea-pig ileum, atria and bronchi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes and Protocols for the Quantification of Arecaidine in Biological Samples by Isotope-Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine is a primary metabolite of arecoline, the major psychoactive alkaloid present in the areca nut. The consumption of areca nut products is widespread in many parts of Asia and has been associated with various health risks, including oral cancers. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding the metabolic pathways of areca nut alkaloids. Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity, sensitivity, and accuracy.[1][2] This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using this methodology.
Principle of Isotope-Dilution LC-MS/MS
Isotope-dilution mass spectrometry is a highly accurate analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard (IS).[1][2] In this case, a deuterated analog of this compound, such as this compound-d5, is added to the biological sample at a known concentration at the beginning of the sample preparation process. The deuterated internal standard is chemically identical to the endogenous this compound and therefore experiences the same extraction efficiency, chromatographic retention, and ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio remains constant even with variations in sample recovery or matrix effects.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards:
-
This compound (Reference Standard)
-
This compound-d5 (Deuterated Internal Standard) - Commercially available from suppliers like Santa Cruz Biotechnology.[3]
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
-
Biological Matrices:
-
Human or animal plasma, saliva, or urine
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 50% methanol in water) to prepare working standard solutions at various concentrations for constructing calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound-d5 at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.
Sample Preparation
The following are general protocols for different biological matrices. Optimization may be required based on specific laboratory conditions and instrumentation.
This protocol is adapted from methodologies for the analysis of arecoline and its metabolites in rat plasma.[4]
-
Spiking: To 50 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the this compound-d5 internal standard working solution.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject a specific volume (e.g., 5-10 µL) into the LC-MS/MS system.
This protocol is based on the simultaneous quantification of areca nut metabolites in saliva.[5]
-
Spiking: To 50 µL of a saliva sample in a microcentrifuge tube, add 30 µL of the this compound-d5 internal standard working solution.
-
Protein Precipitation: Add 0.5 mL of acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture, followed by centrifugation for 10 minutes at 9,170 x g at 4°C.[5]
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 0.3 mL of the initial mobile phase.[5]
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
This protocol utilizes an online solid-phase extraction method for high-throughput analysis.[6]
-
Spiking and Dilution: To 100 µL of urine, add the this compound-d5 internal standard. Dilute the sample with a suitable buffer.
-
Online Solid-Phase Extraction (SPE): Utilize a column-switching device for automated sample cleanup and concentration.
-
Elution and Injection: The retained analytes are eluted from the SPE column and directly transferred to the analytical column for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Method development and optimization are recommended for specific applications.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40 °C
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: The precursor ion is the protonated molecule [M+H]⁺ at m/z 142.2. A common product ion for quantification is m/z 44.2.[4]
-
This compound-d5: The precursor ion will be at a higher m/z value corresponding to the addition of five deuterium atoms. The product ion will likely be the same as for the unlabeled this compound, or a deuterated fragment. Specific transitions need to be determined by direct infusion of the standard.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
Data Presentation
The following tables summarize typical quantitative data obtained from isotope-dilution LC-MS/MS methods for this compound in different biological matrices.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Saliva[5][7] | Rat Plasma[4] | Urine[6] |
| Linearity Range | 1.25 - 500 ng/mL | 5 - 5000 ng/mL | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL | 5 ng/mL | 0.016 - 0.553 ng/mL (LOD) |
| Intra-day Precision (%RSD) | ≤ 4.2% | Within acceptance limits | < 10% |
| Inter-day Precision (%RSD) | ≤ 13.6% | Within acceptance limits | < 10% |
| Accuracy (Within-day) | 82.2 - 116.7% | Within acceptance limits | Not explicitly stated |
| Accuracy (Between-day) | 78.3 - 115.6% | Within acceptance limits | Not explicitly stated |
| Recovery | 72.5 - 100.1% | Not explicitly stated | 97 - 114% |
Table 2: Mass Spectrometric Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 142.2 | 44.2 | ESI Positive[4] |
| This compound-d5 | ~147.2 (Varies based on specific labeling) | 44.2 or deuterated fragment | ESI Positive |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound in biological samples.
Signaling Pathway (Metabolism of Arecoline)
Caption: Simplified metabolic pathway of arecoline.
Discussion
The use of isotope-dilution LC-MS/MS provides a robust and reliable method for the quantification of this compound in various biological matrices. The key to this method's success lies in the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[1] The protocols outlined in this document provide a solid foundation for researchers to develop and validate their own methods for this compound analysis. It is important to note that arecoline can be unstable in plasma due to enzymatic hydrolysis to this compound. Therefore, immediate sample processing or the use of esterase inhibitors may be necessary to obtain accurate measurements of both compounds.
The quantitative data presented in the tables demonstrate that the method is sensitive, with LLOQs in the low ng/mL range, and provides excellent accuracy and precision. This level of performance is essential for pharmacokinetic studies where concentrations of this compound may vary over a wide range.
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Arecaidine-d5 Hydrobromide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine-d5 hydrobromide is the deuterium-labeled form of this compound, a primary metabolite of arecoline, the major alkaloid found in the areca nut.[1][2] Arecoline is known for its psychoactive properties and has been the subject of extensive toxicological and pharmacological research.[3][4] Due to the rapid in vivo hydrolysis of arecoline to this compound, understanding the pharmacokinetics and metabolic fate of this compound is crucial for evaluating the overall effects of areca nut consumption.[3][5] this compound-d5 hydrobromide serves as an invaluable tool in these studies, primarily as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope label ensures high accuracy and precision in the quantification of endogenous this compound in complex biological matrices.[6][7]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₇D₅BrNO₂ |
| Molecular Weight | 227.11 g/mol |
| CAS Number | 131448-17-4 |
| Isotopic Purity | ≥ 98% |
Data sourced from Santa Cruz Biotechnology.[1]
Applications
The primary application of this compound-d5 hydrobromide is as an internal standard in quantitative bioanalytical methods, particularly for:
-
Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of this compound in plasma, urine, and other biological fluids.[5][7]
-
Metabolomic Research: Investigating the metabolic pathways of arecoline and identifying downstream metabolites.[3][5]
-
Toxicology Studies: Quantifying exposure to this compound in relation to the toxic effects of areca nut consumption.[4]
-
Forensic Analysis: Detecting and quantifying areca alkaloids in forensic samples.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human plasma using this compound-d5 hydrobromide as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound-d5 hydrobromide internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6460 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 142.1 → 96.1this compound-d5: m/z 147.1 → 101.1 |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to this compound-d5 against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of this compound in Urine
1. Sample Preparation
-
Thaw urine samples to room temperature.
-
Centrifuge at 5,000 rpm for 10 minutes to remove particulate matter.
-
Dilute 50 µL of the urine sample with 450 µL of 0.1% formic acid in water.
-
Add 10 µL of this compound-d5 hydrobromide internal standard working solution.
-
Vortex and inject directly into the LC-MS/MS system or perform solid-phase extraction for cleaner samples if necessary.
2. LC-MS/MS Conditions
-
The same LC-MS/MS conditions as described in Protocol 1 can be used for the analysis of urine samples.
Quantitative Data
The use of this compound-d5 hydrobromide as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of an LC-MS/MS method for this compound quantification.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 pg (on column)[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 pg (on column)[6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Table 2: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, p.o.)
| Parameter | Value |
| Unchanged this compound in Urine (0-12h) | 15.1 - 23.0% of dose[3] |
| N-methylnipecotic acid in Urine (0-12h) | 14.8 - 37.7% of dose[3] |
Data from a metabolomic study in mice.[3]
Visualization of Pathways and Workflows
Metabolic Pathway of Arecoline
The following diagram illustrates the major metabolic pathways of arecoline, highlighting the central role of this compound.
Caption: Metabolic conversion of arecoline to this compound and its subsequent metabolites.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for a pharmacokinetic study of this compound using this compound-d5 hydrobromide.
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
Signaling Pathways Modulated by Areca Alkaloids
Arecoline and its metabolites have been shown to impact several key cellular signaling pathways, which are implicated in the toxicological effects of areca nut consumption.
Caption: Key signaling pathways modulated by areca alkaloids leading to various cellular responses.
Conclusion
This compound-d5 hydrobromide is an essential research tool for the accurate quantification of this compound in biological matrices. Its use as an internal standard in LC-MS/MS methods provides the high level of precision and accuracy required for demanding applications such as pharmacokinetic modeling, metabolomics, and toxicology. The protocols and data presented here serve as a guide for researchers in the field of drug metabolism and toxicology to facilitate their studies on the effects of areca nut alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arecaidine Determination using Liquid Chromatography-Ion Trap-Time of Flight Mass Spectrometry (LC-IT-TOF-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine is a key alkaloid found in the areca nut, the fruit of the Areca catechu palm. As a metabolite of arecoline, another major and more abundant alkaloid, this compound's presence and concentration are of significant interest in various fields, including pharmacology, toxicology, and drug development. The chewing of areca nut has been associated with a range of adverse health effects, making the accurate quantification of its psychoactive and potentially toxic constituents crucial for risk assessment.[1]
Liquid Chromatography-Ion Trap-Time of Flight Mass Spectrometry (LC-IT-TOF-MS) is a powerful analytical technique well-suited for the identification and quantification of small molecules like this compound in complex matrices. This hybrid mass spectrometry approach combines the fragmentation capabilities of an ion trap (IT) for structural elucidation with the high mass accuracy and resolution of a time-of-flight (TOF) analyzer.[2] This enables confident compound identification and differentiation from isobaric interferences. A robust and accurate LC-IT-TOF-MS method has been established for the simultaneous determination of four areca-specific alkaloids, including arecoline and this compound.[3][4][5]
These application notes provide a comprehensive protocol for the determination of this compound using LC-IT-TOF-MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Areca Nut Products
This protocol is designed for the extraction of this compound from solid areca nut samples for LC-MS analysis.
Materials:
-
Areca nut product (e.g., raw, roasted, dried)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Homogenization: Grind the areca nut sample into a fine powder.
-
Extraction:
-
Weigh 100 mg of the homogenized powder into a microcentrifuge tube.
-
Add 1 mL of an extraction solvent (e.g., methanol with 0.1% formic acid).
-
Vortex the mixture vigorously for 5 minutes.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet solid particles.
-
Dilution and Filtration:
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the extract with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration within the calibration range.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
-
-
Analysis: The sample is now ready for injection into the LC-IT-TOF-MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Ion Trap-Time of Flight Mass Spectrometry (IT-TOF-MS) Method
Instrumentation:
-
An LC-MS system equipped with an electrospray ionization (ESI) source and a hybrid Ion Trap-Time of Flight mass analyzer (e.g., Shimadzu LCMS-IT-TOF).
Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.5 kV |
| Nebulizer Gas Flow | 1.5 L/min |
| Drying Gas Flow | 10 L/min |
| Heat Block Temperature | 200 °C |
| Interface Temperature | 300 °C |
| Detector Voltage | 1.6 kV |
| Scan Range (m/z) | 50 - 500 |
| CID Energy | 30-50% (for MS/MS fragmentation) |
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative performance data for the analysis of this compound using LC-MS based methods. These values can serve as a benchmark for method validation.
Table 1: Linearity and Sensitivity of this compound Detection
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 5–5000 ng/mL | Not Reported | 5 ng/mL | [6] |
| LC-MS/MS | Not Reported | 0.1 pg (on column) | 0.5 pg (on column) | [4] |
Table 2: this compound Content in Various Areca Nut Products
| Product Type | This compound Concentration (mg/g dry weight) | Reference |
| Various Areca Nut Products | 0.14 - 1.70 | [4] |
Visualizations
Experimental Workflow for this compound Determination
Caption: Workflow for this compound analysis.
Metabolic Pathway of Arecoline to this compound
Caption: Metabolic conversion of Arecoline.
References
- 1. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.labwrench.com [cdn.labwrench.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Arecaidine Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arecaidine in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a competitive inhibitor of gamma-aminobutyric acid (GABA) uptake.[1] By blocking GABA transporters, this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism contributes to its observed sedative effects in animal models.[1]
Q2: How is this compound metabolized in vivo?
A2: this compound is a primary metabolite of arecoline, formed through hydrolysis.[2] It undergoes further metabolism through several pathways, including N-oxidation to this compound N-oxide and conjugation with glycine, glycerol, and mercapturic acid. A major metabolic route is the reduction of the double bond to yield N-methylnipecotic acid.[3]
Q3: What are the general recommendations for preparing this compound solutions for in vivo administration?
A3: this compound hydrochloride is soluble in water. For other formulations, a common vehicle for intraperitoneal (IP) or oral (PO) administration in mice is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a stock solution in DMSO can be diluted with PEG300, Tween-80, and saline to the final desired concentration. It is crucial to ensure the final solution is clear and free of precipitation. Stability of the prepared solution should be considered, and it is often recommended to prepare fresh solutions for each experiment or store them appropriately at low temperatures for a limited time.
Q4: What are the reported dosages of this compound used in animal studies?
A4: Dosages of this compound vary depending on the animal model, route of administration, and the specific research question. Refer to the tables below for a summary of reported dosages and their observed effects. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Quantitative Data Summary
Table 1: this compound Dosage and Effects in Rodents
| Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| Rat | Intraperitoneal (IP) | 800 mg/kg | LD50 | [4] |
| Mouse | Intraperitoneal (IP) | 2.5, 5, 7.5 mg/mouse | Dose-dependent increase in sister chromatid exchanges (genotoxicity) | [5] |
| Mouse | Oral (PO) / Intraperitoneal (IP) | 20 mg/kg | Used for metabolism studies; significant urinary excretion of unchanged this compound and N-methylnipecotic acid. | [3] |
| Mouse | Subcutaneous (SC) | 1 g/kg | Marginally reduced the lethal effects of bicuculline. | [6] |
Table 2: this compound Dosage and Effects in Felines
| Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| Cat | Intravenous (IV) | 20 mg/kg | No effect on spinal prolonged (presynaptic) inhibition or dorsal root potentials. | [6] |
| Cat | Intravenous (IV) | 250 mg/kg | No effect on basket cell inhibition of Purkinje cells. | [6] |
| Cat | Topical | 6.6-10 x 10⁻³ M | Blocked basket cell inhibition of Purkinje cells. | [6] |
Note: The pharmacokinetic parameters (Cmax, Tmax, half-life) for this compound are not as well-documented as those for its precursor, arecoline. One study in dogs receiving arecoline hydrobromide (which is metabolized to this compound) reported a Cmax of 60.61 ng/mL, Tmax of 120.07 min, and a half-life of 69.32 min for arecoline.[7] A study in rats provided pharmacokinetic data for arecoline and its metabolites, including this compound, after oral administration of arecoline.[8] Researchers should consider conducting pharmacokinetic studies for this compound in their specific model and experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection in Mice
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the number and weight of the mice.
-
Prepare a stock solution by dissolving the calculated amount of this compound hydrochloride in a small volume of DMSO. Vortex until fully dissolved.
-
Prepare the vehicle solution. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component.
-
Add the PEG300 to the this compound/DMSO stock solution and vortex thoroughly.
-
Add the Tween-80 and vortex again until the solution is homogeneous.
-
Add the sterile saline to reach the final desired volume and vortex thoroughly.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be attempted. However, ensure the compound is stable under these conditions.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile tube.
-
Administer the solution to the mice via intraperitoneal injection according to standard protocols.[9][10][11][12]
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the volume of the this compound solution to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Attach the syringe containing the calculated volume of the this compound solution to the gavage needle.
-
With the mouse in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
After administration, gently remove the needle in a single, smooth motion.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.[2][13][14][15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the dosing solution | - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation procedure.- Temperature changes affecting solubility. | - Test different vehicle compositions. Increase the percentage of co-solvents like DMSO or PEG300 if compound stability allows.- Ensure each component is fully dissolved before adding the next.- Prepare the solution at room temperature or slightly warm if the compound is stable at higher temperatures.- Prepare fresh solutions before each experiment. |
| High variability in experimental results | - Inaccurate dosing.- Stress-induced physiological changes in animals.- Instability of this compound in the prepared solution. | - Ensure accurate weighing of the compound and precise volume administration based on individual animal weights.- Handle animals gently and consistently to minimize stress. Acclimatize animals to the experimental procedures.- Conduct solution stability tests to ensure the concentration remains consistent throughout the experiment.[17][18] |
| Adverse effects observed (e.g., excessive sedation, seizures, mortality) | - Dose is too high.- Rapid absorption leading to acute toxicity.- Off-target effects. | - Perform a dose-response study starting with lower doses.- Consider a different route of administration that allows for slower absorption (e.g., oral gavage vs. intraperitoneal injection).- Carefully observe and document all adverse effects. Consult relevant toxicological literature. |
| No observable effect at expected doses | - Dose is too low.- Poor bioavailability via the chosen route of administration.- Degradation of the compound. | - Increase the dose in a stepwise manner.- Consider a route of administration with higher expected bioavailability (e.g., intraperitoneal or intravenous).- Verify the purity and stability of the this compound stock.- Ensure the prepared dosing solution is stable and used within an appropriate timeframe. |
| Difficulty with oral gavage procedure | - Improper restraint.- Incorrect needle size or placement. | - Ensure proper and firm restraint of the mouse to prevent movement.- Use a gavage needle of the appropriate size and length for the animal.- Ensure the needle is inserted into the esophagus and not the trachea. Observe for swallowing reflexes. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. research.fsu.edu [research.fsu.edu]
- 3. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of in vivo sister chromatid exchanges by this compound, a betel nut alkaloid, in mouse bone-marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. scribd.com [scribd.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Gavage [ko.cwru.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Solution stability--plasma, gastrointestinal, bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
Overcoming solubility issues with Arecaidine in DMSO
For researchers, scientists, and drug development professionals utilizing Arecaidine in their experiments, achieving optimal solubility in Dimethyl Sulfoxide (DMSO) is a critical first step. This guide provides comprehensive troubleshooting advice, detailed experimental protocols, and frequently asked questions to address common challenges encountered when working with this compound and DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: While this compound hydrochloride is freely soluble in water, DMSO is a common solvent for creating stock solutions for in vitro experiments.[1] this compound hydrochloride can be dissolved in DMSO at a concentration of up to 25 mg/mL.[2]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: Several factors can affect solubility. Here are some troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of some compounds.[1] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Apply heat: Gently warming the solution to 37°C or even up to 60°C can significantly aid in dissolution.[2][3]
-
Sonication: Using an ultrasonic bath can help to break down any clumps of powder and increase the surface area for dissolution.[2][3]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q3: I observed precipitation in my this compound stock solution after storing it. What happened and what can I do?
A3: Precipitation upon storage, especially after freeze-thaw cycles, can occur with high-concentration DMSO stock solutions.[4] To avoid this:
-
Store at the correct temperature: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2]
-
Aliquot the stock solution: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.[2]
-
Re-dissolve before use: If precipitation is observed, gently warm the vial and sonicate until the solution is clear before use.
Q4: What is the difference in solubility between this compound free base and this compound hydrochloride in DMSO?
Q5: How should I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment?
A5: When diluting a DMSO stock solution into an aqueous buffer, it is crucial to do so in a stepwise manner to prevent the compound from precipitating out of solution. Avoid adding the DMSO stock directly into a large volume of buffer. Instead, add the buffer to the DMSO stock gradually while vortexing. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO at room temperature. | Insufficient energy to break the crystal lattice. | Gently warm the solution to 37-60°C. Use an ultrasonic bath to aid dissolution. Vortex vigorously.[2][3] |
| A cloudy suspension forms instead of a clear solution. | Use of old or wet DMSO. Compound has low solubility at the desired concentration. | Use a fresh, unopened bottle of anhydrous DMSO. Try dissolving a smaller amount of this compound to create a less concentrated stock solution.[1] |
| Precipitation occurs when cooling the solution after heating. | The solution is supersaturated at room temperature. | Prepare a less concentrated stock solution that remains stable at room temperature. Alternatively, gently warm the solution before each use to redissolve the precipitate. |
| Precipitation is observed upon dilution into aqueous media. | Rapid change in solvent polarity. The compound has low aqueous solubility. | Perform a stepwise dilution by gradually adding the aqueous buffer to the DMSO stock solution while vortexing. Consider using a co-solvent system if compatible with your experiment. |
| Inconsistent experimental results. | Inaccurate concentration due to incomplete dissolution or precipitation. | Ensure the stock solution is completely clear before making dilutions. If precipitation is observed, re-dissolve the compound before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride (Molar Mass: 177.63 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Weigh out 1.776 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a water bath or on a heating block set to 37-60°C for 5-10 minutes.[2]
-
After heating, vortex the tube again.
-
If solids are still visible, place the tube in an ultrasonic bath for 5-10 minutes.[2]
-
Repeat steps 4-6 until the solution is completely clear.
-
Once dissolved, aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Dilution of this compound Stock Solution for in vitro Cell-Based Assays
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.
-
Gently warm and vortex the stock solution to ensure any precipitate is redissolved.
-
To prepare a 100 µM working solution, perform a serial dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium.
-
When performing the dilution, add the cell culture medium to the microcentrifuge tube first, then add the DMSO stock solution while gently vortexing to ensure proper mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture is below 0.5% to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in your experiment.
Signaling Pathways and Experimental Workflows
This compound is primarily known as a potent inhibitor of GABA (gamma-aminobutyric acid) uptake.[2] It competitively inhibits GABA transporters, leading to an increase in the concentration of GABA in the synaptic cleft.[7] This enhances GABAergic neurotransmission, which is generally inhibitory.
Caption: Mechanism of GABA uptake inhibition by this compound.
Recent studies have also suggested that arecoline, a related alkaloid from the areca nut, can inhibit the tumor suppressor protein p53.[8][9] While the direct effects of this compound on p53 are less characterized, this represents a potential secondary signaling pathway to consider.
Caption: Postulated inhibitory effect on the p53 signaling pathway.
The following workflow illustrates a typical experiment involving the preparation and application of an this compound solution.
Caption: A typical experimental workflow for using this compound.
Safety and Handling
This compound and its salts should be handled with care in a laboratory setting. Always refer to the Safety Data Sheet (SDS) for complete safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[10][11]
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.[10][12] Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store the solid compound and DMSO stock solutions in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenic Effects of Areca Nut and Its Metabolites: A Review of the Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arecoline, a major alkaloid of areca nut, inhibits p53, represses DNA repair, and triggers DNA damage response in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. biocrick.com [biocrick.com]
- 12. This compound|499-04-7|MSDS [dcchemicals.com]
Technical Support Center: Enhancing the Oral Bioavailability of Arecaidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing challenges associated with enhancing the oral bioavailability of Arecaidine in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound?
A1: The primary challenge is this compound's rapid metabolism and potential for poor absorption. This compound is a major metabolite of Arecoline and is further metabolized in the liver and kidneys.[1][2] Its absorption may also be influenced by transporters in the intestinal epithelium, such as the human proton-coupled amino acid transporter 1 (hPAT1).[3]
Q2: Is there a standard method to quantify this compound in plasma for pharmacokinetic studies?
A2: Yes, a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is available for the simultaneous quantification of Arecoline, this compound, and Arecoline N-oxide in rat plasma.[4][[“]][6] This method is sensitive and has been successfully applied to preclinical pharmacokinetic studies.
Q3: What is the known oral bioavailability of this compound?
A3: Direct pharmacokinetic studies detailing the oral bioavailability of this compound are limited. However, a study in mice showed that after oral administration of 20 mg/kg of this compound, 15.1–23.0% of the unchanged drug was excreted in the urine within 12 hours.[7][8][9] This suggests that a significant portion of orally administered this compound is absorbed and/or metabolized.
Q4: What are some potential strategies to enhance the oral bioavailability of this compound?
A4: While specific studies on enhancing this compound's oral bioavailability are scarce, general approaches for improving the oral delivery of similar molecules can be considered. These include prodrug synthesis to improve lipophilicity and membrane permeability, and the use of lipid-based nanocarriers like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to protect the drug from degradation and enhance absorption.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
-
Possible Cause: Inconsistent oral gavage technique.
-
Possible Cause: Variability in gastric emptying and intestinal transit time.
-
Troubleshooting Tip: Standardize the fasting period for animals before dosing. A consistent fasting time helps to reduce variability in gastrointestinal physiology.
-
-
Possible Cause: Instability of this compound in the formulation.
-
Troubleshooting Tip: Assess the stability of this compound in the chosen vehicle at the intended storage and administration temperatures. Prepare formulations fresh daily if stability is a concern.
-
Issue 2: Low or Undetectable Plasma Concentrations of this compound
-
Possible Cause: Poor absorption from the gastrointestinal tract.
-
Troubleshooting Tip: Investigate the permeability of this compound using an in vitro model like the Caco-2 permeability assay. This can help determine if poor permeability is a limiting factor.[3][20] Consider co-administration with a permeation enhancer, though this would require extensive validation.
-
-
Possible Cause: Extensive first-pass metabolism.
-
Troubleshooting Tip: Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of this compound. If metabolism is rapid, consider strategies to bypass first-pass metabolism, such as formulation in mucoadhesive nanoparticles that can be absorbed through the lymphatic system.
-
-
Possible Cause: Issues with the analytical method.
Issue 3: Inconsistent Results in Caco-2 Permeability Assays
-
Possible Cause: Compromised integrity of the Caco-2 cell monolayer.
-
Possible Cause: this compound is a substrate for efflux transporters.
-
Troubleshooting Tip: Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-incubation with known efflux pump inhibitors to confirm the involvement of specific transporters.
-
-
Possible Cause: Low recovery of the compound.
-
Troubleshooting Tip: Quantify the amount of this compound in the cell lysate and bound to the plate wells at the end of the experiment to assess for non-specific binding or intracellular accumulation.
-
Data Presentation
Table 1: Urinary Excretion of this compound and its Metabolite in Mice after Oral Administration
| Compound Administered | Dose (Oral) | Unchanged this compound in Urine (0-12h) | N-methylnipecotic acid in Urine (0-12h) |
| This compound | 20 mg/kg | 15.1–23.0% | 14.8%–37.7% |
Data from Giri et al., 2006.[7][8][9]
Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Animal Preparation: Fast mice for 4-6 hours before dosing, with free access to water.
-
Formulation Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water or saline). Ensure the final concentration allows for the desired dose in a volume of 5-10 mL/kg.
-
Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle along the roof of the mouth and advance it smoothly into the esophagus.
-
Administer the formulation slowly.
-
Carefully remove the gavage needle.
-
-
Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 2: Caco-2 Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold.
-
Assay Procedure:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect samples from the apical side.
-
-
Sample Analysis: Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 3: LC-MS/MS Quantification of this compound in Rat Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., methanol or acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Use a C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer with formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification: Generate a calibration curve using standard solutions of this compound in blank plasma and quantify the unknown samples by interpolation.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the oral bioavailability of this compound.
Caption: Putative absorption and metabolism pathway of orally administered this compound.
References
- 1. Arecoline - Wikipedia [en.wikipedia.org]
- 2. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of the areca nut alkaloid this compound by the human proton-coupled amino acid transporter 1 (hPAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. ovid.com [ovid.com]
- 7. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipid-Based Nanoparticles as a Versatile Drug Delivery System | Encyclopedia MDPI [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Lipid-Based Nanoparticles as Drug Delivery System for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. instechlabs.com [instechlabs.com]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. youtube.com [youtube.com]
Addressing challenges in separating Arecaidine from other Areca alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of arecaidine from other Areca alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from other Areca alkaloids?
The primary challenge lies in the structural similarity among the main Areca alkaloids: this compound, arecoline, guvacine, and guvacoline.[1][2] this compound and guvacine are particularly difficult to separate as they are structural isomers, differing only in the position of a methyl group on the pyridine nitrogen.[1] This similarity results in nearly identical physicochemical properties, leading to issues like co-elution in chromatographic methods.[1]
Q2: What are the major Areca alkaloids I need to separate this compound from?
The areca nut contains four major alkaloids that are often found together in extracts.[2][3] These are:
-
Arecoline: The most abundant alkaloid in the areca nut.[4]
-
Guvacoline: An ester, similar in structure to arecoline.
-
Guvacine: Structurally very similar to this compound.[1]
Q3: Can the extraction or separation conditions accidentally alter the alkaloid profile?
Yes. A significant challenge is the potential for hydrolysis. Under basic conditions (high pH), arecoline, which is an ester, can be hydrolyzed to form this compound.[1][2] This can artificially inflate the quantity of this compound in a sample. Therefore, careful control of pH during extraction and separation is crucial to maintain the native alkaloid profile.
Q4: What are the most effective analytical methods for identifying and quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for the simultaneous analysis of all four major Areca alkaloids.[1] This technique offers high selectivity and sensitivity, which is necessary to distinguish between the structurally similar compounds.[1] While methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Zone Electrophoresis (CZE) have been used, they may offer inadequate selectivity for complex extracts.[1][5]
Q5: My this compound and guvacine peaks are co-eluting in my HPLC analysis. How can I improve their separation?
Co-elution of this compound and guvacine is a common problem due to their structural similarity.[1] To improve resolution, consider the following:
-
Optimize the Mobile Phase: Experiment with different solvent gradients, pH, and additives. The presence of a highly polar carboxylic acid group in both molecules means that pH can significantly influence their retention.[1]
-
Change the Stationary Phase: A different column chemistry (e.g., HILIC, phenyl-hexyl) might offer different selectivity for these compounds.
-
Methodical Approach: Use a more advanced technique like LC-MS/MS. Even if the compounds are not chromatographically separated, they can be distinguished and quantified based on their different mass-to-charge ratios (m/z) and fragmentation patterns.[1]
Data Summary
Table 1: Physicochemical Properties of Major Areca Alkaloids
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Structure | Key Functional Groups |
| This compound | C₇H₁₁NO₂ | 141.17 | N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid | Carboxylic Acid, Tertiary Amine |
| Arecoline | C₈H₁₃NO₂ | 155.19 | Methyl ester of this compound | Methyl Ester, Tertiary Amine |
| Guvacine | C₆H₉NO₂ | 127.14 | 1,2,5,6-tetrahydropyridine-3-carboxylic acid | Carboxylic Acid, Secondary Amine |
| Guvacoline | C₇H₁₁NO₂ | 141.17 | Methyl ester of Guvacine | Methyl Ester, Secondary Amine |
Data sourced from various chemical databases and literature.
Table 2: Comparison of Extraction Methods for Areca Alkaloids
| Extraction Method | Principle | Advantages | Disadvantages | Reported Arecoline Yield (mg/g) |
| Solvent Extraction | Utilizes organic solvents (e.g., ethanol, methanol, acetone) to dissolve alkaloids from plant material.[6][7] | Simple, widely accessible. | Can extract a wide range of impurities, use of potentially toxic solvents.[8] | 8.330 ± 0.109[9] |
| Acid-Base Extraction | Alkaloids are protonated in acid to form soluble salts and then deprotonated with a base to be extracted into an organic solvent.[6] | Good for separating alkaloids from neutral/acidic plant components. | Can be multi-step and time-consuming. | Not explicitly quantified in reviewed sources. |
| Subcritical Water Extraction (SWE) | Uses water at high temperature (100-374°C) and pressure to act as a less polar solvent.[9] | Environmentally friendly ("green"), efficient, and safe.[9] | Requires specialized equipment. High temperatures may risk degradation of some compounds.[9] | 8.17 (total alkaloids)[9] |
| Supercritical CO₂ Extraction | Uses CO₂ above its critical temperature and pressure as a solvent. | Highly selective, solvent is easily removed. | High equipment cost. | Not explicitly quantified in reviewed sources. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient initial extraction from plant material. 2. This compound loss during solvent partitioning steps. 3. Degradation during processing (e.g., excessive heat). | 1. Optimize extraction parameters: increase extraction time, adjust solvent-to-solid ratio, or try a different method like Subcritical Water Extraction.[9] 2. Check and adjust the pH of aqueous and organic phases during liquid-liquid extraction to ensure this compound is in the desired form (salt or free base). 3. Avoid prolonged exposure to high temperatures. |
| Arecoline Peak is Smaller than Expected, this compound Peak is Unusually Large | Hydrolysis of arecoline to this compound due to high pH (basic conditions) during sample preparation or storage.[1][2] | 1. Maintain a neutral or slightly acidic pH throughout the extraction and analysis process. 2. Avoid using strong bases like sodium hydroxide in the extraction buffer if the goal is to preserve the native alkaloid profile.[10] 3. Analyze samples as quickly as possible after preparation. |
| Poor Peak Shape or Tailing in HPLC/LC-MS | 1. Secondary interactions between the amine groups on the alkaloids and residual silanols on the silica-based column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Add a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. 2. Dilute the sample.[1] 3. Adjust the mobile phase pH. The polar carboxylic acid groups in this compound and guvacine are sensitive to pH changes.[1] |
| Inconsistent Results Between Batches | 1. Variability in the raw areca nut material (ripeness, drying process).[4] 2. Inconsistent sample preparation (e.g., particle size, extraction time).[9] | 1. Standardize the source and pre-treatment of the areca nuts. Toasting and drying can increase the ratio of arecoline.[4] 2. Ensure all sample preparation steps are rigorously controlled and documented. Use internal standards (e.g., deuterated this compound-D₅) to account for variability.[1] |
Experimental Protocols & Workflows
Detailed Protocol: LC-MS/MS for Simultaneous Quantitation of Four Areca Alkaloids
This protocol is adapted from established methodologies for the analysis of this compound, arecoline, guvacine, and guvacoline.[1]
1. Sample Preparation: a. Grind dry areca nut samples into a fine powder (e.g., using a coffee grinder).[1] b. Weigh 400 mg of the powder and extract with 2 mL of deionized water. c. Agitate the mixture for 1 hour at room temperature (e.g., intermittent shaking every 10 minutes).[1] d. Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the solid particles.[1] e. Carefully transfer the supernatant to a clean vial.[1] f. Prepare the final sample for injection: To 10 µL of the extract, add appropriate internal standards (e.g., 50 ng each of this compound-D₅ and arecoline-D₅).[1] g. Dilute the mixture to a final volume of 1000 µL with 1% trifluoroacetic acid (TFA) in water.[1]
2. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: A suitable C18 column.
- Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B).
- Flow Rate: ~0.3 mL/min.
- Injection Volume: 8 µL.[1]
- Note: The presence of the polar -COOH group in guvacine and this compound causes them to elute earlier than the ester-containing guvacoline and arecoline.[1] b. Tandem Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Transitions: Set specific precursor-to-product ion transitions for each of the four alkaloids and the internal standards.
3. Data Analysis: a. Create a calibration curve using certified reference standards for each alkaloid. b. Quantify the amount of each alkaloid in the sample by comparing its peak area to the calibration curve, normalized against the corresponding internal standard.
General Protocol: Acid-Base Extraction for Alkaloid Enrichment
This is a general workflow for selectively extracting alkaloids from the raw plant matrix.
Caption: Workflow for a typical acid-base extraction to enrich alkaloids.
Visualizations
Alkaloid Structural Relationships
The structural similarities, particularly between this compound/guvacine and arecoline/guvacoline, are the root cause of separation difficulties.
Caption: Chemical relationships between the four major Areca alkaloids.
General Separation Workflow
This diagram outlines the typical steps involved from raw material to purified this compound.
Caption: A generalized workflow for the extraction and separation of this compound.
References
- 1. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Areca alkaloids - Wikipedia [en.wikipedia.org]
- 5. Chemical and analytical aspects of areca nut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Separation of polyphenols and arecoline from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112999295B - Method for extracting areca alkaloid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. organic chemistry - Process of Arecoline Extraction - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Arecaidine-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arecaidine in cell culture. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from arecoline?
This compound is a natural alkaloid found in the areca nut. It is a metabolite of arecoline, another major alkaloid in the nut. While both are structurally related, arecoline is generally considered to be more cytotoxic. Some studies indicate that this compound has only minor effects on cell survival, whereas arecoline is a known cytotoxic and genotoxic compound. However, derivatives of this compound, such as this compound but-2-ynyl ester tosylate, have been shown to possess anti-cancer properties, including the inhibition of cell proliferation and induction of apoptosis.
Q2: Is this compound cytotoxic to all cell lines?
The cytotoxicity of this compound appears to be cell-type specific. For instance, studies have shown that this compound has cytotoxic effects on glioblastoma cell lines. In contrast, some research suggests it has minimal effects on other cell types when compared to arecoline. The cytotoxic effects of this compound and its derivatives are an active area of research, and it is crucial to determine its specific effects on the cell line used in your experiments.
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
While much of the mechanistic research has focused on arecoline, studies on this compound and its derivatives suggest several potential mechanisms of cytotoxicity:
-
Induction of Apoptosis: this compound derivatives have been shown to promote apoptotic cell death in cancer cell lines.
-
Cell Cycle Arrest: Treatment with this compound derivatives can lead to cell cycle arrest, preventing cancer cells from proliferating.
-
Generation of Reactive Oxygen Species (ROS): Like other areca nut alkaloids, this compound may contribute to oxidative stress by inducing the production of ROS, which can lead to cellular damage and cell death.
-
Muscarinic Receptor Activation: Some this compound derivatives act as agonists for muscarinic acetylcholine receptors (e.g., M2 subtype), and this activation can trigger anti-proliferative and pro-apoptotic signaling pathways in certain cancer cells.[1]
Q4: How stable is this compound in cell culture medium?
The stability of any compound in cell culture medium is a critical factor that can influence experimental outcomes. While specific data on the half-life of this compound in various culture media is limited, it is known that the composition of the medium, including pH and the presence of certain components, can affect the stability of small molecules.[2][3][4][5][6] It is advisable to prepare fresh stock solutions of this compound and to minimize the time the compound is in the culture medium before and during the experiment to ensure consistent results.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue: Inconsistent or unexpected results in my MTT assay after this compound treatment.
-
Possible Cause 1: Direct reduction of MTT by this compound.
-
Troubleshooting: Some compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent to formazan, leading to false-positive results (i.e., an apparent increase in cell viability).[7][8][9] To test for this, run a control experiment without cells, incubating this compound with the MTT reagent in cell-free culture medium. If a color change occurs, this indicates a direct reaction.
-
Solution: Consider using an alternative viability assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a method that directly counts live and dead cells (e.g., trypan blue exclusion or fluorescence-based live/dead staining).
-
-
Possible Cause 2: this compound instability in culture medium.
-
Troubleshooting: If this compound degrades over the course of a long incubation period, its effective concentration may decrease, leading to variable results.
-
Solution: Prepare fresh this compound solutions for each experiment. Minimize the pre-incubation time of this compound in the medium before adding it to the cells. Consider a shorter overall incubation time for the assay if experimentally feasible.
-
-
Possible Cause 3: Cell density.
-
Troubleshooting: The cytotoxic effects of some compounds can be dependent on cell density.
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration to ensure that the cells are in the exponential growth phase during the experiment.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
Issue: High background or ambiguous results in my Annexin V/PI apoptosis assay.
-
Possible Cause 1: Necrosis vs. Apoptosis.
-
Troubleshooting: High concentrations of a cytotoxic compound can induce necrosis rather than apoptosis, leading to a large population of cells that are positive for both Annexin V and PI.
-
Solution: Perform a dose-response and time-course experiment to identify concentrations and incubation times of this compound that induce apoptosis without causing widespread necrosis. Early apoptotic cells will be Annexin V-positive and PI-negative.
-
-
Possible Cause 2: Cell handling.
-
Troubleshooting: Rough handling of cells during harvesting and staining can damage cell membranes, leading to false-positive PI staining.
-
Solution: Handle cells gently during trypsinization (if applicable) and centrifugation. Ensure all buffers are at the recommended temperature.
-
Reactive Oxygen Species (ROS) Detection (e.g., DCFDA/H2DCFDA Assay)
Issue: No detectable increase in ROS after this compound treatment, despite observing cytotoxicity.
-
Possible Cause 1: Transient nature of ROS.
-
Troubleshooting: ROS are often produced transiently. The timing of your measurement may be missing the peak of ROS production.
-
Solution: Perform a time-course experiment, measuring ROS levels at multiple time points after this compound addition to identify the optimal measurement window.
-
-
Possible Cause 2: Insufficient sensitivity of the assay.
-
Troubleshooting: The level of ROS induced by this compound may be below the detection limit of your current assay setup.
-
Solution: Increase the concentration of the DCFDA probe (within the recommended range) or use a more sensitive ROS indicator. Ensure that your plate reader or flow cytometer settings are optimized for detecting the fluorescent signal.
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
Issue: Poor resolution of G1, S, and G2/M peaks in the cell cycle histogram.
-
Possible Cause 1: Cell clumping.
-
Troubleshooting: Clumps of cells will be interpreted by the flow cytometer as single events with higher DNA content, leading to distorted histograms.
-
Solution: Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before staining. During data analysis, use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates.
-
-
Possible Cause 2: Incomplete staining.
-
Troubleshooting: Insufficient incubation time or concentration of propidium iodide can lead to broad and poorly defined peaks.
-
Solution: Optimize the staining protocol by adjusting the PI concentration and incubation time for your specific cell line. Ensure that RNase treatment is included to prevent staining of double-stranded RNA.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its derivatives on various cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| U87 | 180 ± 15 |
| U251 | 210 ± 12 |
| FCN-9 (primary) | 150 ± 18 |
| MZC-12 (primary) | 250 ± 20 |
| CRL-8 (primary) | 190 ± 16 |
Data adapted from a study on M2 receptor activation in human glioblastoma cells.[10]
Table 2: Cytotoxicity of this compound But-2-ynyl Ester Tosylate (ABET) in Breast Cancer Cell Lines
| Cell Line | Assay | Endpoint | Effect |
| MDA-MB-231 | Cell Viability | - | Marked inhibition |
| MCF-7 | Cell Viability | - | Marked inhibition |
| MDA-MB-231 | Proliferation | - | Inhibition |
| MCF-7 | Proliferation | - | Inhibition |
| MDA-MB-231 | Cell Cycle | - | G1/S arrest |
| MCF-7 | Apoptosis | - | Induction |
Data from a study on the anti-carcinogenic effects of ABET in breast cancer.[1]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (or vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry-based detection of apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
DCFDA/H2DCFDA ROS Detection Assay
This protocol outlines the general steps for measuring intracellular ROS.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as required for your experiment.
-
Probe Loading: Load the cells with DCFDA or H2DCFDA by incubating them with the probe in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission of ~485/535 nm.
Propidium Iodide Cell Cycle Analysis
This protocol is for analyzing cell cycle distribution by flow cytometry.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on their DNA content.
Signaling Pathways and Experimental Workflows
This compound Derivative-Induced Cell Cycle Arrest and Apoptosis
The following diagram illustrates a proposed signaling pathway for the anti-cancer effects of an this compound derivative, this compound but-2-ynyl ester tosylate (ABET).
References
- 1. Anti-carcinogenic effects of this compound but-2-ynyl ester tosylate on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Betel Quid and Areca Nut Aqueous Extracts on Mouse Fibroblast, Human Mouth-Ordinary-Epithelium 1 and Human Oral Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Arecaidine Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental conditions for arecaidine. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and maximize the activity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound, also known as N-methylguvacine, is a pyridine alkaloid found in the areca nut.[1] It is structurally similar to the GABA reuptake inhibitors guvacine and nipecotic acid.[1] Its primary mechanism of action is the inhibition of GABA uptake.[2][3][4] Key properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 499-04-7 | [1][5] |
| Molecular Formula | C7H11NO2 | [5] |
| Molecular Weight | 141.17 g/mol | [5] |
| pKa (Basic) | 9.07 | [6] |
| Appearance | Crystalline solid | [5][7] |
| Solubility | Freely soluble in water; almost insoluble in absolute alcohol, chloroform, ether. | [5] |
| Aqueous Solution pH | A 0.1 molar solution has a pH of 5.6. | [5] |
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. This compound is formed from the hydrolysis of its precursor, arecoline, a reaction that is facilitated under alkaline conditions.[8][9] While specific degradation kinetics of this compound across a wide pH range are not extensively documented in the provided results, it is known that arecoline is rapidly metabolized to this compound at a physiological pH of 7.4.[10] For experimental purposes, it is crucial to determine the empirical stability of this compound under your specific buffered conditions. A general protocol for assessing pH-dependent stability is provided in the "Experimental Protocols" section.
Q3: What is the optimal pH for preparing and storing this compound solutions?
A3: For preparing stock solutions, water is a suitable solvent, and solubility can be aided with sonication.[4] Given that a 0.1 M solution has a pH of 5.6, preparing solutions in a slightly acidic to neutral buffer (pH 5.5-7.0) is a reasonable starting point for many biological assays.[5] For long-term storage, it is critical to aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2][3][4]
Q4: How does pH influence the biological activity of this compound?
A4: The biological activity of this compound is intrinsically linked to pH. This compound is a substrate for the H+-coupled amino acid transporter 1 (PAT1), which is involved in its intestinal absorption.[2][11] As this is a proton-coupled transport system, the pH gradient across the cell membrane is a critical determinant of its transport efficiency and subsequent biological effects. Furthermore, the excitatory effects observed from areca nut chewing under alkaline conditions are thought to be due to the combined activity of its various ingredients, including the increased formation of this compound from arecoline.[8][12]
Q5: What is the chemical relationship between arecoline and this compound?
A5: Arecoline is the methyl ester of this compound. This compound is the major metabolite of arecoline, formed through hydrolysis.[9][10] This conversion is pH-sensitive and is accelerated in alkaline environments, such as the conditions created when areca nut is chewed with slaked lime.[1][8][9]
Figure 1. Reversible hydrolysis and esterification of arecoline and this compound.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible experimental results.
-
Potential Cause 1: pH Shift in Media.
-
Solution: Ensure your experimental buffer has sufficient capacity to maintain a stable pH after the addition of this compound solution and throughout the experiment. Verify the final pH of your working solution before each experiment.
-
-
Potential Cause 2: this compound Degradation.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a properly stored, frozen aliquot.[2][3] Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[4] If degradation is suspected, verify the concentration and purity of your stock solution via HPLC.
-
-
Potential Cause 3: Inconsistent Solution Preparation.
-
Solution: Use a calibrated pH meter and follow a standardized protocol for solution preparation. If using this compound hydrochloride, be aware that it is a salt and will affect the final pH of an unbuffered solution.[7]
-
Problem: Low or no observed biological activity of this compound.
-
Potential Cause 1: Suboptimal pH for Activity.
-
Solution: The activity of this compound can be pH-dependent, especially in assays involving membrane transport like the H+-coupled transporter PAT1.[11] Conduct a pH optimization experiment, testing a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) to determine the optimal condition for your specific assay system.
-
-
Potential Cause 2: Incorrect Concentration.
-
Potential Cause 3: Inactive Compound.
-
Solution: The compound may have degraded due to improper storage. Purchase a new vial from a reputable supplier or re-test the purity of your existing stock. Store aliquots at -80°C for long-term use.[2]
-
Problem: Visible precipitation in this compound stock or working solutions.
-
Potential Cause 1: Low Solubility in Solvent.
-
Potential Cause 2: pH-Induced Precipitation.
-
Solution: The protonation state of this compound changes with pH, which can affect its solubility. Ensure the pH of your buffer is one where this compound remains soluble at the desired concentration.
-
-
Potential Cause 3: Saturation Limit Exceeded.
-
Solution: Do not exceed the known solubility limits. While solubility in water can be high (e.g., 250 mg/mL with sonication), buffer salts can decrease this.[4] If high concentrations are needed, a solubility test in your specific buffer system is recommended. Heating to 37°C and sonication can aid dissolution.[4]
-
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound by HPLC
This protocol provides a framework for determining the stability of this compound in various buffered solutions.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of interest (e.g., pH 3, 5, 7, 9, 11).
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.
-
Incubation:
-
Dilute the this compound stock solution to a final concentration of 100 µg/mL in each of the prepared buffers in triplicate.
-
Divide each solution into two sets. Incubate one set at room temperature (25°C) and the other at an elevated temperature (e.g., 40°C).
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot from each sample.
-
Collect subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Immediately quench any potential degradation by adding an equal volume of the initial mobile phase and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in each sample using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.[10]
-
The percentage of this compound remaining at each time point is calculated relative to the T=0 concentration.
-
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH and temperature condition to determine the degradation kinetics.
Figure 2. Workflow for assessing the pH-dependent stability of this compound.
Protocol 2: In Vitro Assay for this compound Activity (Competitive Inhibition of L-[³H]proline Uptake)
This protocol assesses this compound's inhibitory activity on the PAT1 transporter, which it shares with L-proline.[11]
-
Cell Culture: Culture Caco-2 cells, which endogenously express PAT1, or HeLa cells transiently transfected with hPAT1-cDNA, to confluence in appropriate well plates.[11]
-
Preparation of Solutions:
-
Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution) adjusted to the desired pH (e.g., pH 6.0, a common condition for proton-coupled transport assays).
-
Prepare various concentrations of this compound in the uptake buffer.
-
Prepare a solution of L-[³H]proline (radiolabeled) in the uptake buffer.
-
-
Uptake Inhibition Assay:
-
Wash the cell monolayers twice with the uptake buffer.
-
Pre-incubate the cells with the different concentrations of this compound (or buffer alone for control) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the L-[³H]proline solution to all wells. Incubate for a short, defined period (e.g., 5 minutes) during which uptake is linear.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Quantify the amount of radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of L-[³H]proline uptake for each this compound concentration compared to the control.
-
Plot the inhibition curve and determine the IC50 value for this compound. A kinetic analysis can reveal the competitive nature of the inhibition.[11]
-
Signaling and Transport
This compound's primary documented biological action is its effect on GABAergic neurotransmission through the inhibition of GABA reuptake. It also interacts with specific transporters for its absorption.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C7H11NO2 | CID 10355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin IADR Abstract Archives [iadr.abstractarchives.com]
- 11. Transport of the areca nut alkaloid this compound by the human proton-coupled amino acid transporter 1 (hPAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arecoline inhibits the growth of 3T3-L1 preadipocytes via AMP-activated protein kinase and reactive oxygen species pathways - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent Arecaidine degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with strategies to prevent arecaidine degradation during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The stability of this compound, like many alkaloids, is primarily influenced by pH, temperature, light, and the presence of enzymes in the sample matrix. Unfavorable pH conditions (neutral to alkaline) and high temperatures can accelerate degradation pathways such as hydrolysis or oxidation.[1][2][3] Proper sample handling and storage are critical to minimize these effects.[4]
Q2: What is the optimal pH for preparing and storing this compound samples?
A2: Acidic conditions are generally recommended to enhance the stability of this compound. Many successful analytical methods dilute the final extract in solutions containing 0.1% formic acid or 1% trifluoroacetic acid (TFA) prior to LC-MS/MS analysis.[5][6] This acidic environment helps to keep the alkaloid in its protonated, more stable form.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can increase the rate of chemical degradation. While some extraction methods use heat (e.g., 80°C) to improve efficiency, it is crucial to limit the duration of heat exposure.[7] For storage and general handling, it is best practice to keep samples on ice or refrigerated to reduce the activity of potential degrading enzymes and slow down chemical reactions.[8][9]
Q4: Are there specific solvent recommendations for extracting this compound?
A4: Deionized water is an effective solvent for extracting this compound from solid samples like areca nut powder.[5][6] Some methods also employ acidic water or organic solvents like acetonitrile, often with an acidic modifier, especially during the final dilution steps for analysis.[10][11] The choice of solvent may depend on the sample matrix and the subsequent analytical technique.
Q5: How can I minimize enzymatic degradation from the sample matrix (e.g., saliva, plant tissue)?
A5: To minimize enzymatic degradation, sample preparation should be performed at low temperatures (e.g., on ice).[9] Rapidly processing the sample and, if necessary, using a protein precipitation step (e.g., with a strong acid or organic solvent) can also help to denature and remove enzymes.
Troubleshooting Guide
Problem: Low or inconsistent recovery of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation due to pH | Ensure all solutions used for extraction and dilution are appropriately pH-controlled. Prepare the final sample in an acidic solution (e.g., 0.1% formic acid or 1% TFA) to improve stability.[5][6][10] |
| Thermal Degradation | Avoid prolonged exposure to high temperatures. If a heating step is necessary for extraction, optimize for the shortest time required. Keep samples on ice or refrigerated during all other steps.[4] |
| Incomplete Extraction | Ensure the sample is finely ground to maximize surface area.[5][6] Optimize the extraction time and consider intermittent shaking or vortexing to improve solvent penetration.[5][6] Evaluate different extraction solvents (e.g., aqueous vs. organic). |
| Adsorption to Surfaces | Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glass vials can also be considered for long-term storage. |
Problem: High variability between sample replicates.
| Possible Cause | Troubleshooting Steps |
| Sample Inhomogeneity | Ensure the initial solid sample is thoroughly homogenized before weighing. |
| Inconsistent Extraction Time/Temp | Standardize the extraction time, shaking/vortexing intensity, and temperature for all samples. |
| Pipetting Errors | Calibrate pipettes regularly. When working with small volumes, use reverse pipetting for viscous or organic solvents. |
| Instrument Variability | Use an internal standard, such as this compound-D5, to account for variations in sample preparation and instrument response.[5][6] |
Experimental Protocols
Protocol 1: Aqueous Extraction from Solid Samples
This protocol is adapted from methods used for the analysis of alkaloids in areca nut products.[5][6]
-
Sample Homogenization: Grind the solid sample (e.g., areca nut) into a fine powder using a grinder.
-
Extraction: Weigh 400 mg of the powder and place it into a microcentrifuge tube. Add 2 mL of deionized water.
-
Incubation: Incubate the sample at room temperature for 1 hour. Shake or vortex the sample intermittently (e.g., every 10 minutes) to ensure thorough extraction.
-
Centrifugation: Pellet the solid particles by centrifuging the sample at 13,000 rpm for 5 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clearly labeled vial. The sample is now ready for further dilution and analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol details the final dilution step before injecting the sample into an LC-MS/MS system.[5][6]
-
Internal Standard: Prepare a working solution of an appropriate internal standard (e.g., this compound-D5).
-
Dilution: Add 10 µL of the aqueous extract (from Protocol 1) to a new vial.
-
Acidification & Final Dilution: Add 50 ng of the internal standard and dilute the sample to a final volume of 1000 µL with 1% trifluoroacetic acid (TFA) in water.
-
Vortexing: Gently vortex the sample to ensure it is thoroughly mixed.
-
Injection: The sample is now ready to be injected into the LC-MS/MS for analysis.
Data Summary
The following table summarizes typical parameters used in successful LC-MS/MS methods for this compound quantification, which are designed to maintain analyte stability.
| Parameter | Recommended Condition | Rationale | Reference |
| Extraction Solvent | Deionized Water | Efficiently extracts polar alkaloids like this compound. | [5][6] |
| Final Diluent | 1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | Maintains an acidic pH to ensure alkaloid stability. | [5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic mobile phase protects the analyte on the column. | [5][10] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution, kept acidic. | [5][10] |
| Processing Temperature | Room Temperature or On Ice | Minimizes thermal and enzymatic degradation. | [4][5][6] |
| Internal Standard | This compound-D5 | Corrects for variability in sample processing and analysis. | [5][6] |
Visual Guides
Caption: Recommended workflow for this compound sample preparation.
Caption: Factors influencing this compound stability during experiments.
References
- 1. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Reduce Sample Degradation in Gel Electrophoresis? [eureka.patsnap.com]
- 5. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102464607A - Method for extracting arecoline from areca - Google Patents [patents.google.com]
Refinement of protocols for long-term Arecaidine exposure studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting long-term arecaidine exposure studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration for long-term this compound exposure?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response study. Based on existing literature, concentrations for its related alkaloid, arecoline, can range from 0.1 µg/mL to cytotoxic levels at 10 µg/mL in vitro.[1] For long-term studies, it is advisable to start with a low, sub-toxic concentration and titrate up to observe phenotypic changes without causing widespread cell death. A preliminary MTT or similar viability assay is recommended to establish the EC50 for your specific cell line.
Q2: How stable is this compound in cell culture medium?
Q3: What are the primary signaling pathways activated by this compound?
A3: this compound primarily acts as an agonist for muscarinic acetylcholine receptors (mAChRs), particularly the M1, M2, and M4 subtypes.[3][4][5] Activation of these G-protein coupled receptors can trigger various downstream signaling cascades. For instance, M2 receptor activation has been shown to influence Schwann cell differentiation.[4] Additionally, this compound exposure has been linked to the dysregulation of the PPAR-γ signaling pathway and the upregulation of pro-fibrotic pathways involving TGF-β.[6]
Q4: Can this compound induce cellular senescence in long-term cultures?
A4: While direct evidence for this compound-induced senescence is still emerging, the related alkaloid arecoline has been shown to induce senescence in oral mucosal epithelial cells.[7] Given that long-term exposure to cellular stressors is a known inducer of senescence, it is a plausible outcome. Researchers should monitor for senescence markers such as Senescence-Associated β-galactosidase (SA-β-gal) activity, and changes in p16INK4A or p21CIP1 levels.[8][9][10]
Q5: What are the expected fibrotic effects of long-term this compound exposure?
A5: this compound is implicated in promoting fibrosis, particularly in the context of oral submucous fibrosis.[11] In vitro, this can manifest as the differentiation of fibroblasts into myofibroblasts, characterized by increased expression of α-smooth muscle actin (α-SMA).[11] Researchers can also expect an upregulation of pro-fibrotic markers like Transforming Growth Factor-β (TGF-β) and an increase in collagen deposition.[11][12][13]
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cytotoxicity or cell detachment, even at low concentrations. | 1. Cell line is highly sensitive to this compound. 2. This compound stock solution is contaminated. 3. Instability of this compound in the medium leading to toxic byproducts. | 1. Perform a detailed dose-response curve to find the optimal, non-toxic concentration. 2. Filter-sterilize the this compound stock solution. 3. Prepare fresh this compound-containing medium for every change and increase the frequency of media changes. |
| Inconsistent experimental results between batches. | 1. Variability in the purity or source of this compound. 2. Inconsistent passaging number of cells. 3. Fluctuation in incubation conditions. | 1. Use this compound from a single, reputable supplier and lot number for the entire study. 2. Maintain a consistent cell passage number for all experiments. 3. Ensure incubators are properly calibrated for CO2, temperature, and humidity. |
| No observable phenotypic change after several weeks of exposure. | 1. Concentration of this compound is too low. 2. The chosen cell line is not responsive to this compound. 3. The experimental endpoint is not sensitive enough. | 1. Gradually increase the concentration of this compound, monitoring for toxicity. 2. Confirm the expression of muscarinic receptors on your cell line via qPCR or western blot. 3. Utilize more sensitive assays or look at earlier time points for subtle changes in gene or protein expression. |
| Difficulty in detecting senescence markers. | 1. Senescence may not be the primary outcome for your cell type or concentration. 2. The SA-β-gal assay can be subjective. 3. Insufficient duration of exposure. | 1. Investigate other potential outcomes like apoptosis or fibrosis. 2. Quantify SA-β-gal staining and complement with other markers like p16 or p21 expression. 3. Extend the duration of the experiment, if feasible. |
Section 3: Experimental Protocols
Protocol 3.1: Long-Term this compound Exposure of Adherent Cells
-
Cell Seeding: Plate cells at a low density to allow for long-term proliferation without premature contact inhibition.
-
Initial Culture: Allow cells to adhere and recover for 24 hours in standard growth medium.
-
Treatment Initiation: Replace the standard medium with a medium containing the desired concentration of this compound. Include a vehicle-treated control group.
-
Maintenance: Change the medium every 48-72 hours with freshly prepared this compound-containing or vehicle control medium.
-
Passaging: When cells reach 70-80% confluency, passage them as per standard protocol. Re-plate a portion of the cells to continue the long-term exposure and use the remaining cells for various assays.
-
Monitoring: Regularly inspect cultures for morphological changes, signs of stress, or contamination.
Protocol 3.2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from established methods.[8][9]
-
Cell Preparation: Plate cells in a multi-well plate and subject them to long-term this compound exposure as described in Protocol 3.1.
-
Fixation: Wash cells with PBS and fix with 1% formaldehyde in PBS for 10-15 minutes at room temperature.
-
Staining: Wash cells again with PBS and add the SA-β-gal staining solution (containing X-gal at pH 6.0).
-
Incubation: Incubate the cells at 37°C without CO2 overnight. Protect from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantification: Count the number of blue-stained cells versus the total number of cells in multiple fields of view to determine the percentage of senescent cells.
Protocol 3.3: Assessment of Fibrosis by Immunofluorescence for α-SMA
-
Cell Preparation: Grow cells on glass coverslips in a multi-well plate and treat with this compound long-term.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution of 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. The intensity of the α-SMA signal can be quantified using image analysis software.
Section 4: Data Presentation
Table 1: Comparative Cytotoxicity of Areca Alkaloids in 3T3-L1 Preadipocytes
| Compound | Concentration (µM) | Effect on Protein Levels |
| Arecoline | 200 - 400 | Increased p53 and Cyclin B1; Decreased CDK1, p21, and p27 |
| This compound | 400 | Increased p53; Decreased p21; No change in CDK1, CDK2, p27, or Cyclin B1 |
| Guvacine | 400 | Increased p53; Decreased p21; No change in CDK1, CDK2, p27, or Cyclin B1 |
| Data synthesized from a study on preadipocyte viability.[14] |
Table 2: Urinary Excretion of Arecoline and this compound Metabolites in Mice (0-12h)
| Administered Compound | Metabolite | % of Dose Excreted |
| Arecoline | Unchanged Arecoline | 0.3 - 0.4 |
| This compound | 7.1 - 13.1 | |
| Arecoline N-oxide | 7.4 - 19.0 | |
| N-methylnipecotic acid | 13.5 - 30.3 | |
| This compound | Unchanged this compound | 15.1 - 23.0 |
| N-methylnipecotic acid | 14.8 - 37.7 | |
| Data from a metabolomic study in mice.[15] |
Section 5: Visualizations
Caption: A generalized workflow for conducting long-term this compound exposure studies.
Caption: Key signaling pathways modulated by this compound exposure.
References
- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of ganglionic muscarinic M1 receptors by a series of tertiary this compound and isothis compound esters in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M2 muscarinic receptor activation regulates Schwann cell differentiation and myelin organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory role of this compound on PPARγ signaling in oral mucosa: Mechanistic insights from transcriptome and experimental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Areca Nut and Oral Submucosal Fibrosis: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The molecular mechanisms underlying arecoline-induced cardiac fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arecoline inhibits the growth of 3T3-L1 preadipocytes via AMP-activated protein kinase and reactive oxygen species pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Addressing interference in mass spectrometry analysis of Arecaidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the mass spectrometry analysis of arecaidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the mass spectrometry analysis of this compound?
A1: The most common sources of interference in the mass spectrometry analysis of this compound include:
-
Isobaric Interference: Compounds with the same nominal mass as this compound can be mistakenly identified as the analyte. A primary example is guvacine, an alkaloid structurally similar to this compound.[1]
-
Matrix Effects: Components of the biological matrix (e.g., saliva, urine, plasma) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[2][3][4] This is a significant challenge in bio-analysis.[2]
-
Co-eluting Structural Isomers: While guvacine and this compound have different precursor ions, other structurally similar alkaloids present in areca nut extracts may co-elute and cause interference if not properly resolved chromatographically.[1]
-
Contaminants: Contaminants from sample preparation, such as plasticizers, detergents, and polymers, can introduce interfering peaks in the mass spectrum.[5][6]
Q2: How can I differentiate this compound from its isobaric interferent, guvacine?
A2: Although this compound and guvacine may co-elute during liquid chromatography due to their structural similarities, they can be distinguished using tandem mass spectrometry (MS/MS).[1] The key is their different precursor ions and fragmentation patterns.[1]
-
This compound: Precursor ion [M+H]⁺ at m/z 142.
-
Guvacine: Precursor ion [M+H]⁺ at m/z 128.
By using selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, you can specifically target the unique precursor-to-product ion transitions for each compound, thus eliminating interference.[1]
Q3: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A3: In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), the typical precursor ion for this compound is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 142.[1] Common product ions resulting from the fragmentation of the precursor ion include m/z 99 and m/z 44.[1] These correspond to specific neutral losses from the parent molecule.
Troubleshooting Guides
Issue 1: Poor sensitivity or signal suppression for this compound.
Possible Cause: Matrix effects from the biological sample.[2][3]
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components before LC-MS/MS analysis.[4]
-
Liquid-Liquid Extraction (LLE): Perform LLE to partition this compound into a cleaner solvent, leaving many matrix components behind.
-
Protein Precipitation: For plasma or serum samples, use protein precipitation with a solvent like acetonitrile to remove the bulk of proteins.[4]
-
Dilution: A simple approach to reduce matrix effects is to dilute the sample, although this may compromise the limit of detection.[7]
-
-
Improve Chromatographic Separation:
-
Gradient Elution: Optimize the mobile phase gradient to achieve better separation of this compound from co-eluting matrix components.[8]
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, HILIC) to alter the retention behavior of this compound and interfering compounds. Polar compounds like this compound may show poor retention on reverse-phase columns.[9]
-
-
Use an Internal Standard:
-
Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as this compound-d5.[1] This standard will experience similar matrix effects as the analyte, allowing for accurate quantification.
-
Issue 2: Inaccurate quantification due to suspected isobaric interference.
Possible Cause: Co-elution of an isobaric compound, such as a metabolite, that shares the same MRM transition as this compound.[10]
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Employ HRMS to differentiate between this compound and the isobaric interferent based on their exact masses. Even a small mass difference can be resolved with a high-resolution instrument.
-
Optimize MS/MS Parameters:
-
Collision Energy: Vary the collision energy to find a setting that produces a unique and stable fragment ion for this compound that is not present in the interferent's spectrum.
-
Multiple MRM Transitions: Monitor multiple fragment ions for this compound. The ratio of these transitions should remain constant across standards and samples. A change in this ratio indicates the presence of an interference.
-
-
Enhance Chromatographic Resolution:
-
Develop a chromatographic method with sufficient resolving power to separate this compound from the isobaric interferent. This may involve using a longer column, a shallower gradient, or a different mobile phase composition.
-
Quantitative Data Summary
| Parameter | This compound | Guvacine | Arecoline | Guvacoline | Reference |
| Precursor Ion (m/z) | 142 [M+H]⁺ | 128 [M+H]⁺ | 156 [M+H]⁺ | 142 [M+H]⁺ | [1] |
| Product Ions (m/z) | 99, 44 | 110, 99 | 124, 82 | 110, 82 | [1] |
| LOD (on column) | 0.1 pg | 50 pg | 0.1 pg | 2.5 pg | [1] |
| LOQ (on column) | 0.5 pg | 250 pg | 0.5 pg | 5 pg | [1] |
| Concentration in Areca Nut Products (mg/g) | 0.14 - 1.70 | 1.39 - 8.16 | 0.64 - 2.22 | 0.17 - 0.99 | [1][11] |
Experimental Protocols
Protocol 1: Sample Preparation of Saliva for this compound Analysis
This protocol is adapted from methodologies for analyzing areca alkaloids in biological fluids.[8]
Materials:
-
Saliva sample
-
Methanol (50%) with 0.1% formic acid
-
This compound-d5 internal standard
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Collect saliva samples in sterile containers.
-
To 100 µL of saliva, add 400 µL of 50% methanol containing 0.1% formic acid and the internal standard (this compound-d5) at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins and extract the analytes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is a general guide based on established methods for areca alkaloid analysis.[1][8]
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over 12 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 142 -> 99 (quantifier), 142 -> 44 (qualifier)
-
This compound-d5 (IS): Adjust m/z values accordingly.
-
-
Collision Gas: Argon.
-
Spray Voltage: 3500 V.
-
Capillary Temperature: 350 °C.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Illustration of isobaric interference in mass spectrometry.
Caption: Potential metabolic pathways leading to interference.
References
- 1. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. Interferences and contaminants encountered in modern mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
Technical Support Center: Kinetic Modeling of Arecaidine Lixiviation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the kinetic modeling of arecaidine lixiviation during the processing of Areca catechu L. (areca nut).
Frequently Asked Questions (FAQs)
Q1: What is this compound lixiviation and why is its kinetic modeling important?
A1: Lixiviation, or leaching, is the process of extracting soluble substances from a solid material by dissolving them in a liquid solvent. In this context, it refers to the extraction of this compound, a major alkaloid, from the areca nut.[1] Kinetic modeling is crucial as it mathematically describes the rate of this extraction process. This allows researchers to understand the underlying mechanisms, predict the extraction yield over time, and optimize process parameters such as temperature, time, and solvent ratio for efficiency and consistency.[2][3]
Q2: Which kinetic model best describes the lixiviation of this compound from areca nuts?
A2: Experimental data has shown that the lixiviation of this compound and other major alkaloids like arecoline during areca nut blanching fits well with a second-order kinetic model .[2] This suggests that the rate of leaching is proportional to the square of the concentration of this compound remaining in the solid matrix. However, the suitability of a model can depend on the specific extraction conditions and method used.
Q3: What are the primary factors influencing the rate of this compound lixiviation?
A3: The primary factors that significantly affect the extraction kinetics are:
-
Temperature: Higher temperatures generally increase the solubility of this compound and the diffusion rate, leading to a faster extraction.[4]
-
Solvent to Solid Ratio: A higher ratio of solvent to areca nut material typically enhances the concentration gradient, promoting faster mass transfer.[5][6]
-
Extraction Time: The amount of this compound extracted increases with time until equilibrium is reached.[5][6]
-
Particle Size: Smaller particle sizes increase the surface area available for extraction, accelerating the lixiviation rate.
-
Solvent Type and Concentration: The choice of solvent (e.g., water, ethanol, subcritical water) and its properties (e.g., pH) can dramatically impact extraction efficiency.[4][6]
Q4: What analytical methods are recommended for quantifying this compound in leachate samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantitative analysis of areca alkaloids.[7] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[2][8]
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the potential causes?
A1: Low this compound yield can stem from several factors:
-
Suboptimal Extraction Parameters: Review your extraction temperature, time, and solvent-to-solid ratio. These parameters may not be optimized for your specific raw material.[5][6] For instance, temperatures above a certain point (e.g., 75°C for ethanol extraction of some alkaloids) can decrease efficiency due to solvent evaporation.[4]
-
Inappropriate Solvent: this compound has specific solubility characteristics. Ensure your chosen solvent is effective. While water is used, organic solvents or subcritical water might offer better performance depending on the goal.[6][9]
-
Alkaloid Degradation: Arecoline, a related alkaloid, is an ester and can be hydrolyzed to this compound in the presence of a strong base.[9] Ensure the pH of your extraction medium is controlled to prevent unwanted chemical reactions.
-
Raw Material Variability: The concentration of alkaloids in areca nuts can vary significantly based on the source, maturity, and processing of the nuts.[1][8]
Q2: I am observing poor reproducibility in my kinetic data between experiments. Why?
A2: Poor reproducibility is often linked to inconsistencies in the experimental protocol.
-
Inconsistent Particle Size: Ensure that the areca nut material is ground and sieved to a uniform and consistent particle size for all experiments.
-
Temperature Fluctuations: Use a precisely controlled water bath or heating system to maintain a constant temperature throughout the extraction.
-
Inadequate Mixing: Insufficient agitation can lead to poor mass transfer from the solid to the liquid phase. Ensure your mixing speed is consistent and adequate to keep particles suspended.[4]
-
Analytical Errors: Calibrate your analytical instruments (e.g., HPLC) before each run and use internal standards to account for variations during sample preparation and injection.[8]
Q3: The fit of my kinetic model (e.g., second-order) to the experimental data is poor (low R² value). What should I do?
A3: A poor model fit indicates that the chosen model may not accurately represent the lixiviation mechanism under your experimental conditions.
-
Explore Other Models: While second-order kinetics are often reported, consider fitting your data to other common solid-liquid extraction models, such as the shrinking core model or diffusion-controlled models.[2][10]
-
Verify Initial and Equilibrium Concentrations: Ensure that you have accurately determined the initial concentration of this compound in the raw material and that your experiments have run long enough to establish the equilibrium concentration in the leachate.
-
Check for Complex Mechanisms: The extraction process may involve multiple simultaneous steps (e.g., surface washing followed by internal diffusion). A simple kinetic model may not be sufficient. A mechanistic model based on mass transfer principles might be more appropriate.[11]
Data Summary Tables
Table 1: Comparison of Extraction Methods for Areca Alkaloids
| Extraction Method | Key Parameters | Typical Alkaloid Yield/Rate | Reference |
| Blanching (Aqueous) | Temperature, Time | Follows second-order kinetics | [2] |
| Subcritical Water Extraction (SWE) | Temp: 110-120°C, Time: 50-55 min, Liquid-Solid Ratio: 15:1 to 19:1 | 8.17 - 8.73 mg/g | [5][6] |
| Solvent Extraction (Ethanol) | Temp: 60-80°C, Time: 30-150 min | Mass transfer coefficient of 1.7923 hour⁻¹ at 75°C | [4][12] |
| Heat Reflux Extraction | Solvent type, Temperature, Time | Commonly used traditional method | [6] |
| Ultrasonic-Assisted Extraction | Ultrasonic temperature, Power, Time, Solvent concentration | Optimal conditions can be determined via modeling | [6] |
Table 2: Performance of Analytical Methods for this compound Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (% CV) | Reference |
| LC-MS/MS | 0.1 pg (on column) | 0.5 pg (on column) | < 15% | [8] |
| LC-IT-TOF MS | 0.02 mg/L | 0.06 mg/L | Intra-day: < 1.04%, Inter-day: < 1.82% | [2] |
Detailed Experimental Protocols
Protocol 1: General Procedure for this compound Lixiviation Kinetics Study
-
Material Preparation:
-
Obtain dried areca nuts and grind them using a mechanical grinder.
-
Sieve the ground powder to obtain a uniform particle size fraction (e.g., 40-60 mesh).
-
Determine the initial this compound content (C₀) in the dried powder using an exhaustive extraction method followed by HPLC or LC-MS/MS analysis.
-
-
Lixiviation Experiment:
-
Set up a jacketed glass reactor connected to a constant temperature water bath.
-
Add a precise volume of the chosen solvent (e.g., deionized water, 70% ethanol) to the reactor and allow it to reach the desired temperature (e.g., 70°C).
-
Add a known mass of the prepared areca nut powder to the pre-heated solvent to achieve the desired solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Immediately start a stopwatch and maintain constant agitation using an overhead stirrer (e.g., 200 rpm).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1 mL) of the leachate.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove solid particles.
-
Dilute the filtered sample as necessary with the mobile phase for analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in each timed sample using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Modeling:
-
Plot the concentration of this compound in the leachate versus time.
-
Fit the experimental data to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) using non-linear regression software to determine the rate constants (k) and the coefficient of determination (R²).
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Collect the leachate sample as described in the lixiviation protocol.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to pellet any fine suspended particles.[8]
-
Transfer a small volume of the supernatant (e.g., 10 µL) to a new vial.[8]
-
Add an internal standard solution (e.g., this compound-D5) to the vial.[8]
-
Dilute the sample to a final volume (e.g., 1 mL) using an appropriate diluent, such as 1% trifluoroacetic acid (TFA) in water, to ensure compatibility with the LC mobile phase.[8]
-
Vortex the sample to ensure thorough mixing.
-
Inject an appropriate volume (e.g., 8 µL) into the LC-MS/MS system for analysis.[8]
Visual Guides
Caption: Experimental workflow from raw material preparation to kinetic model fitting.
Caption: A decision tree for troubleshooting low experimental yield.
References
- 1. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. ijeise.upnjatim.ac.id [ijeise.upnjatim.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. Development of Subcritical Water Extraction for Areca Alkaloids and Its Influence on the Structure of Areca Nut Husk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112999295B - Method for extracting areca alkaloid - Google Patents [patents.google.com]
- 8. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Arecoline extraction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mass Transfer Coefficient Study of Cherry (Muntingia calabura L.) Leaves Alkaloids Extraction Using Ethanol | International Journal of Eco-Innovation in Science and Engineering (IJEISE) [ijeise.upnjatim.ac.id]
Validation & Comparative
Comparative Genotoxicity of Arecaidine and Arecoline: A Guide for Researchers
This guide provides a detailed comparative analysis of the genotoxic potential of arecaidine and arecoline, two primary alkaloids found in the areca nut. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.
Arecoline, the most abundant alkaloid in the areca nut, and its primary metabolite, this compound, have been the subject of numerous toxicological studies.[1][2] The International Agency for Research on Cancer (IARC) has classified areca nut as a Group 1 human carcinogen, and in 2020, classified arecoline as "possibly carcinogenic to humans (Group 2B)".[1][3] Both compounds are known to exhibit genotoxic effects, including the induction of DNA damage, chromosomal aberrations, and mutations, though the extent and mechanisms of their toxicity can differ.[4][5]
Quantitative Comparison of Genotoxicity
The genotoxic effects of this compound and arecoline have been evaluated using a variety of in vivo and in vitro assays. The following tables summarize the quantitative data from comparative studies.
Table 1: In Vivo Genotoxicity in Swiss Albino Mice
| Compound | Assay | Endpoint | Observation | Reference |
| Arecoline | Chromosome Aberration | % Aberrant Cells | Significant, dose-dependent increase | [6][7] |
| Micronucleus Test | Micronucleated PCEs | Significant increase | [6][8] | |
| Sperm Head Abnormality | % Abnormal Sperm | Significant increase | [6][9] | |
| This compound | Chromosome Aberration | % Aberrant Cells | Induces aberrations | [8] |
| Micronucleus Test | Micronucleated PCEs | Minor effects reported in some studies | [10] | |
| Sperm Head Abnormality | % Abnormal Sperm | Significant increase | [9] | |
| Sister Chromatid Exchange | SCEs/cell | Significant, dose-dependent increase | [5][11] |
PCEs: Polychromatic Erythrocytes; SCEs: Sister Chromatid Exchanges.
Table 2: In Vitro Genotoxicity in Human and Mammalian Cells
| Compound | Cell Line | Assay | Endpoint | Observation | Reference |
| Arecoline | Human Buccal Epithelial | Cytotoxicity | Decreased cell survival, depleted cellular thiols | [12][13] | |
| Human Epithelial (KB, HEp-2) | DNA Damage | Induces γ-H2AX phosphorylation, G2/M arrest | [14] | ||
| Chinese Hamster Ovary | Chromosome Aberration | Increased frequency of aberrations | [9] | ||
| Human Peripheral Blood Lymphocytes | Sister Chromatid Exchange | Induction of SCEs | [4] | ||
| This compound | Human Buccal Epithelial | Cytotoxicity | Minor effects on cell survival and thiols | [12][13] | |
| V79 cells | Hprt Gene Mutation | Positive with metabolic activation | [10] |
Mechanisms of Genotoxicity and Signaling Pathways
Arecoline primarily exerts its genotoxic effects by inducing oxidative stress, leading to the formation of reactive oxygen species (ROS) which damage DNA.[1][3] This damage triggers a cellular DNA Damage Response (DDR).
Studies have shown that arecoline can induce the phosphorylation of key DDR proteins such as ATM, Nbs1, Chk1/2, and p53, leading to cell cycle arrest in the G2/M phase to allow for DNA repair.[14] However, arecoline also paradoxically inhibits the tumor suppressor protein p53 by reducing its expression and transactivation function.[14] This repression hinders the expression of downstream targets like the DNA repair gene DDB2, ultimately impairing the cell's ability to repair DNA damage and potentially leading to genomic instability.[14][15][16]
This compound has also been shown to be genotoxic, notably by inducing sister chromatid exchanges (SCEs) in mouse bone marrow cells.[5][11] While some studies suggest its effects are weaker than arecoline, it is a demonstrated mutagen, particularly after metabolic activation.[1][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Carcinogenic Effects of Areca Nut and Its Metabolites: A Review of the Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromosome-breaking ability of arecoline, a major betel-nut alkaloid, in mouse bone-marrow cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Induction of in vivo sister chromatid exchanges by this compound, a betel nut alkaloid, in mouse bone-marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arecoline, a major alkaloid of areca nut, inhibits p53, represses DNA repair, and triggers DNA damage response in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Downregulation of the DNA Repair Gene DDB2 by Arecoline Is through p53’s DNA-Binding Domain and Is Correlated with Poor Outcome of Head and Neck Cancer Patients with Betel Quid Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Arecaidine and Guvacoline on Zebrafish Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of two primary psychoactive alkaloids found in the Areca nut, Arecaidine and Guvacoline, using the zebrafish (Danio rerio) model. The following sections detail their distinct impacts on locomotion, social behaviors, and exploratory activities, supported by experimental data and detailed protocols.
Introduction
This compound and Guvacoline are two of the main alkaloids present in the Areca catechu nut, a substance consumed by millions worldwide.[1] Understanding their individual psychoactive profiles is crucial for neuropharmacological research and drug development. The zebrafish has emerged as a powerful vertebrate model for high-throughput screening of neuroactive compounds due to its genetic tractability, rapid development, and conserved neural pathways relevant to human neurophysiology.[2][3] This guide synthesizes current findings on how this compound and Guvacoline distinctively alter zebrafish behavior.
Comparative Behavioral Effects
Both this compound and Guvacoline induce hyperactivity in the larval stages of zebrafish.[4][5] However, their effects diverge significantly in adult zebrafish, particularly concerning social and exploratory behaviors. Research indicates that while both compounds can disrupt social cohesion, their specific impacts on aggression and exploration differ.
A study directly comparing the four primary Areca nut alkaloids found that this compound exposure leads to reduced aggression and decreased social interaction with fellow zebrafish.[4][6] In contrast, Guvacoline treatment also results in abnormal social behaviors but is more specifically characterized by a decrease in exploratory activity.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on adult zebrafish.
| Behavioral Parameter | This compound Effect | Guvacoline Effect | Control Group |
| Aggressiveness | Reduced | Not significantly altered | Baseline |
| Social Interaction | Reduced conspecific interaction[4] | Abnormal social behaviors[4] | Baseline |
| Exploratory Behavior | Not significantly altered | Decreased exploration[1] | Baseline |
| Locomotor Activity (Larvae) | Hyperactivity[4] | Hyperactivity[4] | Baseline |
| Shoaling Formation | Reduced/Disrupted | Reduced/Disrupted | Tight shoaling |
Proposed Signaling Pathways
The behavioral alterations induced by this compound and Guvacoline are believed to be mediated primarily through their interactions with muscarinic acetylcholine receptors (mAChRs).[4][7] Molecular docking studies suggest that these alkaloids can bind to multiple mAChR subtypes, leading to downstream modulation of neural circuits that govern behavior.[4] Guvacoline is suggested to act as a full mAChR agonist.[1] While structurally similar to the GABA uptake inhibitor guvacine, the direct action of Guvacoline on the GABAergic system in zebrafish is less characterized but remains an area of interest.[8]
Caption: Proposed mechanism of this compound and Guvacoline action on mAChRs.
Experimental Protocols & Workflow
Reproducible behavioral analysis is contingent on standardized experimental protocols. The general workflow for assessing the effects of these compounds is outlined below.
Caption: Standard experimental workflow for zebrafish behavioral pharmacology.
Novel Tank Test Protocol
This assay is used to assess anxiety-like behavior and exploration in a novel environment.
-
Apparatus: A trapezoidal tank, narrow at the front and wide at the back, filled with system water. The tank is typically opaque on the sides and bottom.
-
Procedure:
-
Acclimate adult zebrafish to the testing room for at least 1 hour before the experiment.
-
Expose fish to the desired concentration of this compound, Guvacoline, or a vehicle control in their home tank for a specified duration (e.g., 20 minutes).
-
Gently net and transfer a single fish to the front of the novel tank.
-
Record the fish's behavior from above for 5-6 minutes.
-
-
Data Analysis: Key parameters include latency to enter the top half of the tank, time spent in the top versus bottom halves, distance traveled, and freezing bouts. Anxiolytic compounds typically increase time spent in the top half of the tank.[8]
Social Interaction & Aggression Protocol
These assays measure conspecific social behavior and aggression levels.
-
Apparatus: A standard rectangular tank. For aggression, a mirror is placed along one side of the tank.
-
Procedure:
-
Following drug exposure, place the test fish in the experimental tank.
-
For Social Interaction: Introduce a conspecific fish (often separated by a transparent divider) and record the duration the test fish spends near the stimulus fish.
-
For Aggression: After a brief acclimation period, reveal a mirror to the fish. Record aggressive displays (e.g., fin extensions, bites, charges) towards the mirror image for a set period.
-
-
Data Analysis: Quantify the time spent in proximity to the conspecific fish or the frequency and duration of aggressive displays towards the mirror. Studies show this compound significantly reduces these aggressive displays.[4]
Larval Locomotion Assay Protocol
This high-throughput assay measures the general locomotor effects of compounds on larval zebrafish.
-
Apparatus: A multi-well plate (e.g., 96-well) housed in an automated tracking device equipped with an infrared light source and camera.
-
Procedure:
-
At 96 hours post-fertilization (hpf), place individual larvae into the wells of the plate containing either control media or media with varying concentrations of this compound or Guvacoline.[9]
-
Allow a 24-hour exposure period.[5]
-
At 120 hpf, place the plate into the tracking instrument.
-
Record locomotor activity over alternating periods of light and darkness.
-
-
Data Analysis: Software automatically calculates parameters such as total distance moved, velocity, and hyperactivity/hypoactivity during both light and dark phases. Both this compound and Guvacoline have been shown to induce hyperactivity in this assay.[4]
Conclusion
This compound and Guvacoline, while both being psychoactive alkaloids from the Areca nut that induce larval hyperactivity, exhibit distinct behavioral profiles in adult zebrafish. This compound primarily reduces aggression and social interaction, whereas Guvacoline is more strongly associated with decreased exploration and abnormal social behaviors.[4][6] These differences are likely attributable to subtle variations in their affinities and efficacies at various muscarinic acetylcholine receptor subtypes. The experimental protocols detailed herein provide a robust framework for further dissecting the neuropharmacological effects of these and other novel compounds using the versatile zebrafish model. Future research should aim to elucidate the specific downstream neural circuits affected by each alkaloid to better understand their unique psychoactive properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of acute and chronic arecoline in adult zebrafish: Anxiolytic-like activity, elevated brain monoamines and the potential role of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 利用斑馬魚評價檳榔鹼與其他相關生物鹼的生理活性 = Physiological Assessment of Arecoline and Related Compounds in Zebrafish|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by Arecoline Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation - PMC [pmc.ncbi.nlm.nih.gov]
Arecaidine on Trial: A Comparative Guide to its Validation as a Biomarker for Betel Nut Chewing
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of arecaidine as a biomarker for betel nut consumption against other alternatives, supported by experimental data and detailed methodologies. We delve into the quantitative analysis of areca alkaloids, outline experimental protocols for their detection, and visualize the key signaling pathways implicated in betel nut-associated pathologies.
This compound, a primary metabolite of the psychoactive alkaloid arecoline found in the areca nut, has emerged as a promising biomarker for monitoring betel nut chewing, a habit practiced by over 600 million people worldwide and linked to serious health issues, including oral submucous fibrosis and oral cancer.[1] This guide offers a comprehensive validation of this compound, comparing its performance with other areca alkaloids and providing the necessary experimental framework for its accurate detection.
Comparative Analysis of Areca Alkaloids as Biomarkers
The primary alkaloids present in areca nut are arecoline, this compound, guvacine, and guvacoline.[2] Upon chewing, particularly when mixed with slaked lime, arecoline is hydrolyzed to this compound.[3] All four alkaloids can be detected in the saliva of chewers and serve as potential biomarkers for exposure.[4][5]
While arecoline is the most abundant alkaloid in the raw areca nut, its rapid metabolism to this compound makes the latter a robust indicator of recent use.[6] Studies have shown significant increases in salivary concentrations of all four alkaloids after betel nut chewing.[4] One study reported that in a cohort of quitters, the decrease in salivary this compound levels was statistically significant, highlighting its potential for monitoring cessation.[5]
However, a critical gap in the current literature is the lack of direct comparative studies on the sensitivity and specificity of each of these alkaloids as biomarkers. While their presence is a clear indicator of exposure, a quantitative comparison of their diagnostic accuracy through metrics like Receiver Operating Characteristic (ROC) curve analysis is not yet available in the reviewed literature. Such data would be invaluable in establishing this compound as the superior biomarker.
The following table summarizes the concentration ranges of areca alkaloids found in the saliva of betel nut chewers, as reported in various studies.
| Biomarker | Typical Salivary Concentration Range in Chewers (ng/mL) | Key Characteristics |
| This compound | 43 - 12,480[4] | Primary metabolite of arecoline, levels increase significantly after chewing.[4] Shows a significant decrease in quitters, suggesting utility in monitoring cessation.[5] |
| Arecoline | 39 - 46,246[4] | Most abundant alkaloid in the areca nut.[1] Levels also decrease significantly in quitters.[5] |
| Guvacine | 35 - 201,200[4] | Another major alkaloid found in areca nut. |
| Guvacoline | 211 - 21,862[4] | Present in areca nut, but typically at lower concentrations than arecoline and guvacine. |
Experimental Protocols
The gold standard for the quantification of this compound and other areca alkaloids in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of these compounds even at low concentrations.
Detailed Protocol for Quantification of this compound in Saliva by LC-MS/MS
This protocol is adapted from the methodology described by Lee et al. (2015).
1. Saliva Sample Collection:
-
Collect unstimulated whole saliva by passive drooling into a sterile polypropylene tube.
-
Immediately freeze the samples at -20°C or lower until analysis to ensure stability of the analytes.
2. Sample Preparation:
-
Thaw saliva samples at room temperature.
-
To 50 µL of saliva, add 30 µL of an internal standard solution (e.g., this compound-d3) to correct for variations in extraction efficiency and instrument response.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of ammonium acetate and acetonitrile).
-
Vortex for 10 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 analytical column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile).
-
The flow rate and gradient program should be optimized to achieve good separation of this compound from other salivary components and areca alkaloids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound would typically be m/z 142 -> 97 and m/z 142 -> 44.
-
Optimize instrument parameters such as collision energy and declustering potential to maximize the signal for this compound.
-
4. Quantification:
-
Create a calibration curve using known concentrations of this compound standards.
-
Quantify the amount of this compound in the saliva samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Biomarker Validation
Caption: Workflow for the validation of this compound as a biomarker.
Metabolic Pathway of Arecoline to this compound
Caption: Hydrolysis of arecoline to this compound.
Signaling Pathways Implicated in Arecoline-Induced Oral Submucous Fibrosis
Caption: Arecoline-activated pathways in oral fibrosis.
References
- 1. Betel-quid and Areca-nut Chewing - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Composition of betel specific chemicals in saliva during betel chewing for the identification of biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salivary Areca and tobacco alkaloids for bioverification in the Betel Nut Intervention Trial (BENIT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin IADR Abstract Archives [iadr.abstractarchives.com]
- 6. Pilot study of the pharmacokinetics of betel nut and betel quid biomarkers in saliva, urine, and hair of betel consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Arecaidine's effects on different neuronal receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of arecaidine, a key alkaloid found in the areca nut, on various neuronal receptor subtypes. The information is compiled to assist in understanding its pharmacological profile and to support further research and development.
Summary of this compound's Receptor Interactions
This compound has demonstrated activity at muscarinic acetylcholine receptors and GABA transporters. While its effects are less potent than its close analog, arecoline, it exhibits a distinct profile that warrants further investigation. This guide summarizes the available quantitative data on its binding affinities and functional efficacies and provides detailed experimental protocols for the key assays cited.
Data Presentation
The following table summarizes the known quantitative data for this compound and its derivatives on different neuronal receptor subtypes. Data for the closely related compound, arecoline, is included for comparative purposes where direct this compound data is limited.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound Propargyl Ester | Muscarinic M1 | Functional Assay | -log EC50 | 7.77 | [1] |
| This compound Propargyl Ester | Muscarinic M2 (guinea-pig atria) | Functional Assay | -log EC50 | 8.22 | [1] |
| This compound | Muscarinic M2 | In vivo antinociception | Agonist Activity | Specific M2-agonist | [2] |
| This compound but-2-ynyl ester tosylate (ABET) | Muscarinic M2/M4 | Molecular Docking | Binding Preference | Preferential binding | |
| This compound | GABA Transporter | GABA Uptake Inhibition | Activity | Inhibition of GABA and beta-alanine uptake | [3] |
| Arecoline | Muscarinic Acetylcholine Receptors (mAChR) | Electrophysiology | Agonist Activity | Full agonist | [4][5] |
| Arecoline | Nicotinic α4β2* Receptors | Electrophysiology | Partial Agonist Activity | 6-10% efficacy | [6] |
| Arecoline | Nicotinic α6* Receptors | Electrophysiology | Partial Agonist Activity | 6-10% efficacy | [6] |
| Arecoline | Nicotinic α7 Receptors | Electrophysiology | Silent Agonist Activity | No activation alone, but potentiated by PNU-120696 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a general procedure for determining the binding affinity of a compound for muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing human M1-M5 muscarinic receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Unlabeled atropine (for non-specific binding determination)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the desired muscarinic receptor subtype. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS, and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of unlabeled atropine (e.g., 1 µM).
-
Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]
GABA Uptake Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on GABA uptake by neuronal or glial cells, or synaptosomes.
Objective: To determine the IC50 value of this compound for the inhibition of GABA uptake.
Materials:
-
Primary neuronal or glial cell cultures, or isolated synaptosomes
-
[³H]-GABA
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound (test compound)
-
Known GABA uptake inhibitors (e.g., tiagabine for GAT1) for positive control
-
Scintillation cocktail
-
Cell harvester or filtration apparatus
-
Scintillation counter
Procedure:
-
Cell/Synaptosome Preparation: Prepare primary cell cultures or isolate synaptosomes from brain tissue.
-
Assay Setup: Pre-incubate the cells or synaptosomes in uptake buffer at 37°C.
-
Inhibition: Add varying concentrations of this compound or control inhibitors to the cell/synaptosome suspension and incubate for a short period.
-
Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [³H]-GABA to the suspension.
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer. Alternatively, for cell cultures, aspirate the medium and rapidly wash the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells or synaptosomes and measure the amount of incorporated [³H]-GABA using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-GABA uptake (relative to control without inhibitor) against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.[10][11][12]
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This protocol is a general method for expressing neuronal receptors in Xenopus oocytes and functionally characterizing the effects of compounds like this compound.
Objective: To determine the functional efficacy (EC50) and potency of this compound at specific nicotinic or muscarinic receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the subunits of the desired receptor subtype
-
Oocyte injection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Recording chamber
-
Recording solution (e.g., ND96)
-
This compound and control agonists/antagonists
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and defolliculate them. Inject the oocytes with the cRNA encoding the receptor subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Drug Application: Clamp the oocyte at a holding potential (e.g., -70 mV). Apply the control agonist (e.g., acetylcholine) to elicit a baseline current response. After washout, apply varying concentrations of this compound to the oocyte and record the resulting current.
-
Data Analysis: Measure the peak current amplitude for each concentration of this compound. Normalize the responses to the maximal response elicited by a saturating concentration of the control agonist. Plot the normalized current against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.[4][5][13][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways for the receptor families discussed and a typical workflow for a radioligand binding assay.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Ligand-Gated Ion Channel and Transporter Mechanisms.
Caption: Radioligand Displacement Binding Assay Workflow.
References
- 1. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of muscarinic receptor subtypes in central antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ifsc.usp.br [ifsc.usp.br]
A Comparative Guide to the Potential Synergistic Effects of Areca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary alkaloids found in the Areca catechu nut: arecaidine, arecoline, guvacine, and guvacoline. While direct experimental data on their synergistic interactions is limited in current literature, this document synthesizes their individual pharmacological profiles to postulate potential synergistic or antagonistic effects. Furthermore, it offers a detailed experimental framework for systematically evaluating these interactions, providing researchers with the necessary tools to explore this domain.
The distinct mechanisms of action of these alkaloids—cholinergic agonism versus GABA reuptake inhibition—present a compelling basis for investigating their combined effects. Arecoline's stimulatory action via acetylcholine receptors could be modulated by the increased GABAergic tone resulting from the inhibition of GABA reuptake by this compound and guvacine.[1][2][3] Understanding these interactions is crucial for elucidating the complex psychoactive and physiological effects of Areca nut consumption and for potential therapeutic applications.
Comparative Pharmacological Data of Key Areca Alkaloids
The following table summarizes the primary molecular targets and reported quantitative data for the major alkaloids, establishing a foundation for comparative analysis.
| Alkaloid | Primary Mechanism of Action | Molecular Target(s) | Reported Affinity / Potency (IC50) |
| This compound | GABA Reuptake Inhibitor[2][4][5] | GABA Transporters (GATs)[6], H+-coupled amino acid transporter 1 (PAT1)[4][7] | Affinity constant (Ki) for hPAT1: 3.8 mM[7] |
| Arecoline | Cholinergic Agonist[8] | Non-selective partial agonist of Muscarinic (M) and Nicotinic (nAChR) Acetylcholine Receptors[1][9] | Partial agonist with 6-10% efficacy for α4β2 and α6-containing nAChRs[9] |
| Guvacine | GABA Reuptake Inhibitor[10][11] | Selective for GABA Transporter 1 (GAT-1) over GAT-2 and GAT-3[3][12] | Human GAT-1: 14 µM, Rat GAT-1: 39 µM, Rat GAT-2: 58 µM, Rat GAT-3: 378 µM[3][12] |
| Guvacoline | GABA Reuptake Inhibitor (as a prodrug) | Hydrolyzed to Guvacine[8][11] | Data is primarily based on its conversion to the active form, guvacine. |
Proposed Signaling Interactions and Experimental Workflow
To understand how these alkaloids might interact, it is essential to visualize their distinct roles in neurotransmission. Arecoline directly stimulates postsynaptic cholinergic receptors, while this compound and guvacine increase the concentration of GABA in the synaptic cleft by blocking its reuptake. The diagrams below illustrate these pathways and a proposed workflow to test their synergistic potential.
Experimental Protocols
To quantitatively assess the interaction between this compound and other Areca alkaloids, the Combination Index (CI) method , developed by Chou and Talalay, is recommended.[13][14] This method provides a robust mathematical framework for classifying interactions as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[15][16]
Protocol: Synergy Determination via Combination Index Method
1. Objective: To determine the nature of interaction (synergism, additivity, antagonism) between two Areca alkaloids (e.g., this compound and Arecoline) in a relevant cell-based assay.
2. Materials:
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) or other appropriate neuronal cell line expressing both cholinergic receptors and GABA transporters.
-
Alkaloids: Highly purified this compound, arecoline, guvacine, etc. (as hydrochlorides or other stable salts).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) with supplements (FBS, antibiotics).
-
Assay Reagent: Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
Instruments: 96-well plate reader (luminometer or spectrophotometer), multi-channel pipettes, CO2 incubator.
3. Methodology:
-
Step 3.1: Individual Dose-Response Curves
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of each alkaloid (Drug A and Drug B) individually. A wide concentration range (e.g., 8-10 points, logarithmic scale) should be used to capture the full dose-response relationship.
-
Treat the cells with the individual alkaloids for a specified duration (e.g., 24, 48, or 72 hours).
-
Measure the cellular response (e.g., viability, proliferation, or a specific signaling endpoint).
-
Plot the response against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 (or EC50) value for each drug alone.[13] This is a prerequisite for combination studies.
-
-
Step 3.2: Combination Drug Assay (Constant Ratio Design)
-
Based on the individual IC50 values, select a fixed, non-antagonistic ratio of the two drugs (e.g., based on their IC50 ratio).[17]
-
Prepare a serial dilution series of the drug combination, maintaining the constant ratio at all concentrations.
-
Treat cells with the combination dilutions in parallel with the individual drugs as controls.
-
After the incubation period, measure the cellular response using the same assay as in Step 3.1.
-
-
Step 3.3: Data Analysis and Combination Index (CI) Calculation
-
The core of the method is the median-effect equation. The Combination Index is calculated using the following formula for two drugs: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ [16][18]
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect 'x' (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce the same effect 'x'.
-
-
Use specialized software (e.g., CompuSyn) or manual calculations to determine the CI value at various effect levels (e.g., from 25% to 75% inhibition).[13]
-
Interpretation of CI Values:
-
CI < 1: Synergism (the observed effect is greater than the expected additive effect).
-
CI = 1: Additive effect.
-
CI > 1: Antagonism (the observed effect is less than the expected additive effect).
-
-
Optionally, generate an isobologram, a graphical representation of the interaction, where data points falling below the line of additivity indicate synergy.[19][20]
-
4. Expected Outcome: This protocol will yield quantitative CI values across a range of effect levels, allowing for a definitive classification of the interaction between this compound and the selected Areca alkaloid. This data can guide further mechanistic studies or drug development efforts.
References
- 1. Arecoline - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of the areca nut alkaloid this compound by the human proton-coupled amino acid transporter 1 (hPAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Guvacine - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Drug synergism study [bio-protocol.org]
- 19. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 20. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Areca Alkaloids and Sperm Motility: A Comparative Analysis of Arecaidine and Arecoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two primary areca nut alkaloids, arecaidine and arecoline, on human sperm motility. The information presented is collated from in vitro experimental studies and is intended to inform research in reproductive toxicology and pharmacology.
Comparative Effects on Sperm Motility
Experimental data consistently demonstrates that arecoline exerts a significantly more potent inhibitory effect on human sperm motility compared to this compound. The impact of these alkaloids is dose-dependent, with higher concentrations leading to a greater reduction in various motility parameters.
Data Summary: Arecoline vs. This compound on Human Sperm Motility [1][2]
| Motility Parameter | Effect of Arecoline | Effect of this compound |
| Overall Motility (%) | Strong, dose-dependent decrease | Much weaker reduction compared to arecoline |
| Progressive Motility | Significant, dose-dependent decrease | Minor reduction |
| Average Path Velocity (VAP) | Significant, dose-dependent decrease | Weaker reduction |
| Curvilinear Velocity (VCL) | Significant, dose-dependent decrease | Weaker reduction |
| Straight-Line Velocity (VSL) | Significant, dose-dependent decrease | Weaker reduction |
| Linearity (LIN) | Significant, dose-dependent decrease | Weaker reduction |
Note: This table is a qualitative summary based on findings that indicate a stronger detrimental effect of arecoline across all measured parameters.
Experimental Protocols
The following is a synthesized protocol based on methodologies reported in key in vitro studies investigating the effects of areca alkaloids on human sperm motility.[1][2][3]
Objective: To assess the in vitro effects of this compound and arecoline on human sperm motility parameters.
Materials:
-
Semen samples from healthy, non-smoking donors with no history of betel quid consumption.
-
This compound and Arecoline solutions of varying concentrations.
-
Sperm washing medium (e.g., Ham's F-10).
-
Incubator (37°C, 5% CO2).
-
Computer-Aided Sperm Analysis (CASA) system.
-
Microscope.
-
Centrifuge.
-
Laminar flow hood.
Methodology:
-
Semen Collection and Liquefaction:
-
Semen samples are collected from volunteers after a period of sexual abstinence.
-
Samples are allowed to liquefy at 37°C for 30 minutes.
-
-
Sperm Preparation (Swim-up Technique):
-
To isolate highly motile spermatozoa, the swim-up method is employed.
-
A layer of sperm washing medium is carefully layered over the liquefied semen in a centrifuge tube.
-
The tube is incubated at a 45-degree angle for 1 hour at 37°C to allow motile sperm to swim up into the medium.
-
The upper fraction containing the motile sperm is carefully collected.
-
-
Sperm Incubation with Alkaloids:
-
The collected motile sperm suspension is divided into equal aliquots.
-
Different concentrations of this compound and arecoline are added to the respective sperm aliquots. A control group with no added alkaloids is also prepared.
-
The samples are incubated for a specified period (e.g., up to 4 hours) at 37°C.
-
-
Sperm Motility Analysis:
-
At designated time points (e.g., 0, 1, 2, 3, and 4 hours), aliquots from each treatment group and the control are analyzed using a CASA system.
-
The CASA system assesses various motility parameters, including overall motility, progressive motility, average path velocity (VAP), curvilinear velocity (VCL), straight-line velocity (VSL), and linearity (LIN).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro analysis of alkaloid effects on sperm motility.
Proposed Signaling Pathway for Arecoline-Induced Motility Reduction
Caption: Proposed signaling pathway of arecoline's effect on sperm motility via COX-2.
Discussion
The available evidence strongly suggests that arecoline is significantly more detrimental to sperm motility than this compound. One proposed mechanism for arecoline's action is the induction of cyclooxygenase-2 (COX-2) expression in sperm cells.[3] This upregulation of COX-2 may trigger an inflammatory response that adversely affects the structures responsible for flagellar motion, leading to a decrease in sperm motility.[3]
For researchers in drug development, these findings highlight the potential for areca alkaloids to impact male reproductive health and underscore the importance of considering such effects in toxicological screenings. For scientists, the differential effects of this compound and arecoline, which are structurally similar, present an interesting avenue for investigating the specific molecular targets and signaling pathways that regulate sperm motility. Further research is warranted to fully elucidate the downstream effects of COX-2 in sperm and to explore other potential mechanisms by which these alkaloids exert their effects.
References
Comparative Docking Analysis of Arecaidine and Other Muscarinic Agonists: A Guide for Researchers
This guide provides a comparative analysis of arecaidine, a key psychoactive alkaloid from the Areca nut, and other prominent muscarinic agonists, with a focus on their interactions with muscarinic acetylcholine receptors (mAChRs) as revealed by molecular docking studies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and binding modalities of these compounds.
Introduction to Muscarinic Agonists and this compound
Muscarinic acetylcholine receptors are G protein-coupled receptors that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] They are involved in a wide array of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate regulation.[3][4] Muscarinic agonists, by mimicking the action of acetylcholine, have therapeutic applications in various conditions such as glaucoma, urinary retention, and Alzheimer's disease.[3][5]
This compound, an alkaloid found in the Areca catechu nut, is known for its psychoactive properties and its interaction with muscarinic receptors.[6][7] Understanding its binding characteristics in comparison to other well-known muscarinic agonists is vital for the development of novel therapeutics with improved selectivity and efficacy.
Comparative Binding Affinities and Potencies
The following table summarizes the available quantitative data on the binding affinity and potency of this compound and its derivatives in comparison to other muscarinic agonists. The data is compiled from various studies and presented for different muscarinic receptor subtypes (M1-M5). It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Compound | Receptor Subtype | Parameter | Value | Reference |
| This compound Propargyl Ester (APE) | M1 (ganglionic) | Agonist | Potent Agonist | [8] |
| This compound Propargyl Ester (APE) | M2 (atria) | -log EC50 | 8.22 | [8] |
| This compound Propargyl Ester (APE) | M2 (ileum) | -log EC50 | 7.77 | [8] |
| This compound 2-butynyl ester | M2 (atria/ileum) | - | Approx. equipotent with APE | [8] |
| This compound 2-pentynyl ester | M2 (atria/ileum) | - | Approx. equipotent with APE | [8] |
| This compound 2-hexynyl ester | M2 (atria) | -log EC50 | 6.80 | [8] |
| This compound 2-hexynyl ester | M2 (ileum) | -log EC50 | 6.70 | [8] |
| Hydroxylated this compound Ester (17b) | hM1 | Ki | 5.5 nM | [9][10][11][12] |
| (R,R)-Hydrobenzoin ester of this compound | M1 | Ki | 99 ± 19 nM | [13] |
| (S,S)-Hydrobenzoin ester of this compound | M1 | Ki | 800 ± 200 nM | [13] |
| (R,S)-Hydrobenzoin ester of this compound | M1 | Ki | 380 ± 90 nM | [13] |
| McN-A-343 | M1 | Agonist | Selective Agonist | [14] |
| Pilocarpine | - | Agonist | - | [3] |
| Carbachol | - | Agonist | - | [3] |
| Bethanechol | - | Agonist | - | [3] |
| Oxotremorine | - | Agonist | - | [3] |
Experimental Protocols for Molecular Docking
The following provides a generalized methodology for comparative molecular docking studies of muscarinic agonists, based on protocols cited in the literature.
1. Receptor and Ligand Preparation:
-
Receptor Structure: Obtain the 3D structure of the desired muscarinic receptor subtype (e.g., M1, M2, M3) from a protein database like the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be employed.[15][16]
-
Receptor Preparation: Prepare the receptor by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate charges using software like AutoDockTools.
-
Ligand Structures: Obtain the 2D or 3D structures of the ligands (this compound and other agonists) from chemical databases or draw them using a molecular editor.
-
Ligand Preparation: Convert the 2D structures to 3D and perform energy minimization using a suitable force field. Assign appropriate charges.
2. Molecular Docking Simulation:
-
Software: Utilize molecular docking software such as AutoDock Vina.[17]
-
Grid Box Definition: Define a grid box that encompasses the orthosteric binding site of the receptor. This is typically centered on the location of the co-crystallized ligand or key binding residues.
-
Docking Parameters: Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. For AutoDock Vina, typical parameters might be: num_modes = 9, energy_range = 3, and exhaustiveness = 8.[17]
-
Execution: Run the docking simulation for each ligand with the prepared receptor.
3. Analysis of Docking Results:
-
Binding Affinity: Analyze the predicted binding affinities (docking scores), typically reported in kcal/mol. A more negative score generally indicates a stronger predicted binding affinity.
-
Binding Pose: Visualize the predicted binding poses of the ligands within the receptor's binding site to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues.
-
Comparison: Compare the docking scores and binding poses of the different agonists to understand their relative binding affinities and potential for selectivity.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: General Workflow for a Comparative Molecular Docking Study.
Conclusion
This guide provides a foundational comparison of this compound and other muscarinic agonists based on available docking and binding affinity data. The provided experimental protocol outlines a standard workflow for conducting in silico docking studies, which are instrumental in modern drug discovery. The visualizations of the muscarinic signaling pathway and the docking workflow offer a clear conceptual framework for understanding these complex processes. For researchers in the field, these comparative data and methodologies serve as a valuable resource for guiding future experimental design and the development of novel muscarinic receptor ligands.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of ganglionic muscarinic M1 receptors by a series of tertiary this compound and isothis compound esters in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated this compound Esters Targeting mAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated this compound Esters Targeting mAChRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Role of muscarinic receptor subtypes in central antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 17. mdpi.com [mdpi.com]
Comparative Analysis of Arecaidine's Impact on Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current research on the effects of arecaidine and its related compounds on various cancer cell lines. The data presented is compiled from recent studies to facilitate an objective comparison of its cytotoxic and apoptotic activities. It is important to note that while research on areca nut and its primary alkaloid, arecoline, is more extensive, direct comparative studies on pure this compound across a wide range of cancer types are limited. This guide distinguishes between the effects of this compound, its synthetic derivatives, and crude areca nut extracts.
Data Presentation
The following tables summarize the quantitative data on the impact of this compound, its derivative, and areca nut extract on the viability and apoptosis of different cancer cell lines.
Table 1: IC50 Values of this compound and a Derivative in Glioblastoma and Breast Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Source |
| This compound | Glioblastoma | U87 | Data not explicitly stated, but lower than TMZ | [1] |
| U251 | Data not explicitly stated, but lower than TMZ | [1] | ||
| FCN-9 (primary) | Data not explicitly stated, but lower than TMZ | [1] | ||
| MZC-12 (primary) | Data not explicitly stated, but lower than TMZ | [1] | ||
| CRL-8 (primary) | Data not explicitly stated, but lower than TMZ | [1] | ||
| This compound but-2-ynyl ester tosylate (ABET) | Breast Cancer | MDA-MB-231 | Not specified | [2][3] |
| MCF-7 | Not specified | [2][3] |
Note: One study reported that the IC50 values for this compound in glioblastoma cell lines were significantly lower than for the standard chemotherapeutic agent temozolomide (TMZ), indicating higher potency, but did not provide the exact values[1]. For the this compound derivative ABET, the studies confirmed inhibition of cell viability but did not report specific IC50 values[2][3].
Table 2: Effects of Areca Nut Extract on Oral Squamous Cell Carcinoma Cell Lines
| Cancer Type | Cell Line | Treatment | Effect | Quantitative Data | Source |
| Oral Squamous Cell Carcinoma | HSC-2 | Areca Nut Extract (629.50 µg/mL) | Late Apoptosis (24h) | 83.82 ± 15.86% | [4][5] |
| HSC-3 | Areca Nut Extract | Early Apoptosis (24h) | Increase from 37.48% to 70.10% | [4] | |
| Early & Late Apoptosis (48h) | Significant increases | [4] | |||
| HSC-2 | Areca Nut Extract | IC50 | 629.50 µg/mL | [6] | |
| HSC-3 | Areca Nut Extract | IC50 | 164.06 µg/mL | [6] |
Disclaimer: The data in Table 2 pertains to areca nut extract, which contains a mixture of alkaloids and other compounds. These effects cannot be solely attributed to this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols for standard assays.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for determining cell viability through metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no drug treatment is also maintained. The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams were generated using Graphviz (DOT language) to visualize experimental workflows and signaling pathways.
Caption: Experimental workflow for assessing this compound's impact on cancer cells.
Caption: A generalized intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-carcinogenic effects of this compound but-2-ynyl ester tosylate on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Areca nut extract demonstrated apoptosis-inducing mechanism by increased caspase-3 activities on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. researchgate.net [researchgate.net]
Reproducibility of Arecaidine-Induced Behavioral Changes in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported behavioral changes induced by arecaidine in animal models. The reproducibility of these findings is a critical aspect of preclinical research, yet a comprehensive analysis is hampered by a notable scarcity of quantitative data in the published literature. This document summarizes the available qualitative and quantitative findings for this compound and its more extensively studied structural analog, arecoline, to offer a broader context for researchers. Detailed experimental protocols for key behavioral assays are also provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the behavioral effects of this compound and arecoline as reported in various animal models. A direct comparison of the reproducibility of this compound's effects is challenging due to the limited availability of quantitative studies.
Table 1: Qualitative Summary of this compound-Induced Behavioral Changes in Zebrafish
| Animal Model | Behavioral Domain | Key Findings | Reference(s) |
| Zebrafish Larvae | Locomotor Activity | Hyperactivity-like behaviors | [1][2] |
| Adult Zebrafish | Social Behavior | Reduced aggressiveness and conspecific social interaction.[1][2] | [1][2] |
Table 2: Quantitative Summary of Arecoline-Induced Changes in Locomotor Activity in Zebrafish Larvae
| Animal Model | Arecoline Concentration | Behavioral Test | Key Quantitative Findings | Reference(s) |
| Zebrafish Larvae (120 hpf) | 0.001, 0.01, 0.1, and 1 ppm | Locomotor Activity Tracking | Dose-dependent increase in total distance traveled.[3][4] | [3][4] |
| Zebrafish Larvae (120 hpf) | 0.02% and 0.04% | Locomotor Activity Tracking | Significant decrease in swimming distance (Control: 44.1 ± 13.7 mm; 0.02%: 14.8 ± 3.4 mm; 0.04%: 5.72 ± 5.1 mm).[1] | [1] |
Table 3: Quantitative Summary of Arecoline-Induced Changes in Anxiety-Like Behavior in Mice
| Animal Model | Arecoline Administration | Behavioral Test | Key Quantitative Findings | Reference(s) |
| Adult Male and Female C57BL/6 Mice with CFA-induced inflammatory pain | 0.2% in drinking water for 2 weeks | Elevated Plus Maze | Arecoline reversed CFA-induced decrease in open arm exploration (CFA + water: 10.8 ± 2.9% vs. CFA + arecoline: 20.6 ± 3.1%).[5] | [5] |
| Open Field Test | No significant difference in time spent in the center area.[5] | [5] |
Table 4: Summary of Arecoline's Effects on Learning and Memory in Rodents
| Animal Model | Arecoline Administration | Behavioral Test | Key Findings | Reference(s) |
| Cuprizone-treated Mice | 2.5 or 5 mg/kg/day in drinking water for 12 weeks | Y-Maze | Attenuated spatial working memory impairment.[6] | [6] |
| Rats | 500mg/kg p.o. of Areca catechu extract | Radial Arm Maze | Wet Areca catechu extract showed a greater increase in spatial memory and learning compared to dried extract.[7] | [7] |
Experimental Protocols
Detailed methodologies for common behavioral assays are crucial for ensuring the reproducibility of experimental findings.
Open-Field Test for Zebrafish
Objective: To assess locomotor activity and anxiety-like behavior (thigmotaxis).
Apparatus:
-
A square or circular arena (e.g., 15 cm x 15 cm for adult zebrafish) with opaque walls.
-
The arena is filled with water to a specific depth (e.g., 3 cm).
-
A video camera is mounted above the arena to record the fish's movement.
Procedure:
-
Acclimate the zebrafish to the testing room for at least one hour before the experiment.
-
Gently place an individual fish into the center of the arena.
-
Record the fish's swimming activity for a predefined period, typically 5-10 minutes.
-
The arena is conceptually divided into a central zone and a peripheral zone.
-
Automated tracking software is used to analyze the video recordings and quantify parameters such as:
-
Total distance traveled.
-
Time spent in the central zone versus the peripheral zone (thigmotaxis, an indicator of anxiety).
-
Velocity.
-
Freezing bouts.
-
Elevated Plus Maze (EPM) for Mice
Objective: To assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two opposite arms are open (e.g., 25 cm x 5 cm), and the other two are enclosed by high walls (e.g., 25 cm x 5 cm x 16 cm).[8]
-
A central platform (e.g., 5 cm x 5 cm) connects the four arms.[8]
-
The test is conducted under controlled lighting conditions (e.g., dim light).
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Place a single mouse on the central platform, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a 5-minute session.
-
A video camera records the session for later analysis.
-
The following parameters are typically measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent in and/or entries into the open arms is indicative of anxiolytic-like effects.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound's primary known mechanism of action is the inhibition of γ-aminobutyric acid (GABA) uptake.[10] It may also interact with muscarinic acetylcholine receptors (mAChRs).
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by Arecoline Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by Arecoline Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cortical synaptic transmission, behavioral nociceptive, and anxiodepressive-like responses by arecoline in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Arecaidine's Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of arecaidine with other prominent muscarinic ligands for the five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented is compiled from various in vitro experimental studies to offer an objective overview for researchers in pharmacology and drug development.
Muscarinic Receptor Ligand Binding Affinities
The following table summarizes the binding affinities (Ki, IC50, or EC50 in nM) of this compound and other selected muscarinic ligands across the M1 to M5 receptor subtypes. Lower values indicate higher binding affinity. It is important to note that direct, comprehensive binding data for this compound across all five receptor subtypes is limited in publicly available literature. Data for the closely related compound, arecoline, and various this compound esters are included to provide a comparative context.
| Ligand | M1 Affinity (nM) | M2 Affinity (nM) | M3 Affinity (nM) | M4 Affinity (nM) | M5 Affinity (nM) | Ligand Type |
| This compound Propargyl Ester | Potent Agonist | ~6 (EC50)[1][2] | ~17 (EC50)[1][2] | - | - | Agonist |
| Arecoline | 7 (EC50)[3] | 95 (EC50)[3] | 11 (EC50)[3] | 410 (EC50)[3] | 69 (EC50)[3] | Agonist |
| Acetylcholine | High Affinity[4] | High Affinity[4] | - | High Affinity[4] | - | Endogenous Agonist |
| Pilocarpine | - | Partial Agonist[5] | - | - | Highest Affinity among M1-M5[6] | Agonist |
| Oxotremorine | High Affinity[7][8] | High Affinity | - | - | Highest Affinity among M1-M5[6] | Agonist |
| Xanomeline | High Affinity[9] | High Affinity[9] | High Affinity | High Affinity[9] | High Affinity[9] | Agonist (Functionally selective for M1/M4) |
| N-methylscopolamine (NMS) | - | High Affinity[2][10][11] | High Affinity[2] | - | - | Antagonist |
| Pirenzepine | High Affinity[12] | Low Affinity[12] | Intermediate Affinity | - | - | Antagonist (M1 selective) |
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a generalized, detailed protocol representative of the methodologies used in the cited studies.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand of known high affinity.
1. Preparation of Receptor Membranes:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are cultured and stably transfected with the human gene for a specific muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Membrane Isolation: Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay Incubation:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in order:
-
Receptor membrane preparation (typically 3-20 µg of protein for cell membranes).
-
A solution of the unlabeled test compound at various concentrations.
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine ([3H]NMS) for general muscarinic receptor binding, or [3H]pirenzepine for M1-selective studies). The radioligand concentration is typically at or below its Kd value for the receptor.
-
-
The total assay volume is brought to a final volume (e.g., 250 µL) with assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).
-
A cell harvester is used to rapidly aspirate the contents of the wells through the filter, trapping the receptor-bound radioligand on the filter.
-
The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Measurement of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter (e.g., a MicroBeta counter).
5. Data Analysis:
-
Total binding is measured in the absence of a competing unlabeled ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known potent muscarinic antagonist (e.g., atropine) to saturate the receptors.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades depending on the receptor subtype. They are broadly classified into two main pathways based on their G protein coupling.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream effector proteins, leading to a cellular response.
Caption: Gq/11 signaling pathway of M1, M3, and M5 muscarinic receptors.
M2 and M4 Receptor Signaling (Gi/o Pathway)
The M2 and M4 receptor subtypes are coupled to the Gi/o family of G proteins. Upon activation, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). The βγ-subunits of the Gi/o protein can also directly interact with and open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which is an inhibitory effect.
Caption: Gi/o signaling pathway of M2 and M4 muscarinic receptors.
References
- 1. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. The structure of dynamic GPCR signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. teachmephysiology.com [teachmephysiology.com]
A Comparative Guide to the Hydrolysis of Arecoline to Arecaidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrolysis of arecoline to its primary metabolite, arecaidine, under various conditions. The conversion of arecoline, a major alkaloid in the areca nut, to this compound is a critical step in its metabolism and detoxification. Understanding the kinetics and mechanisms of this hydrolysis under different chemical and biological environments is essential for toxicological studies and the development of potential therapeutic interventions.
Executive Summary
Arecoline, a methyl ester, undergoes hydrolysis to form this compound, a carboxylic acid. This process can occur both enzymatically, primarily in the liver, and non-enzymatically, influenced by pH and temperature. Enzymatic hydrolysis is significantly more rapid under physiological conditions. Non-enzymatic hydrolysis is notably accelerated under basic conditions. This guide presents available quantitative data, experimental protocols, and visual representations of the hydrolysis pathways to facilitate a clear understanding of this important biochemical transformation.
Comparison of Hydrolysis Under Different Conditions
The rate of arecoline hydrolysis is profoundly influenced by the presence of enzymes and the chemical environment, specifically pH and temperature.
Enzymatic Hydrolysis
In humans, the liver is the primary site for the metabolic hydrolysis of arecoline to this compound. This biotransformation is efficiently catalyzed by carboxylesterases, with human carboxylesterase 1 (CES1) being the predominant enzyme involved.[1] The reaction follows Michaelis-Menten kinetics, indicating a high affinity of the enzyme for arecoline and a rapid turnover rate.
Table 1: Kinetic Parameters for the Enzymatic Hydrolysis of Arecoline in Human Liver Fractions [1]
| Liver Fraction | K_m (mM) | V_max (nmol/min/mg protein) | Apparent Intrinsic Clearance (Cl_int, in vitro) (µL/min/mg protein) |
| Microsomes (HLM) | 8.68 | 783 | 90.3 |
| Cytosol (HLC) | 1.89 | 17.6 | 9.3 |
Non-Enzymatic Hydrolysis
The hydrolysis of the ester bond in arecoline can also occur without enzymatic catalysis, driven by chemical conditions such as pH and temperature.
pH Influence: The stability of arecoline is highly dependent on the pH of the solution.
-
Neutral and Acidic Conditions: Spontaneous, non-enzymatic hydrolysis of arecoline at physiological pH (7.4) and 37°C is minimal.[1] In experiments with thermally-inactivated human liver microsomes, where enzymatic activity is absent, less than 5.6% of arecoline was lost over 90 minutes, indicating slow non-enzymatic hydrolysis under these conditions.[1] Data on the kinetics of arecoline hydrolysis under acidic conditions is scarce, but generally, ester hydrolysis can be catalyzed by both acids and bases.
Temperature Influence: As with most chemical reactions, the rate of arecoline hydrolysis is expected to increase with temperature. However, specific quantitative data on the temperature dependence of non-enzymatic arecoline hydrolysis is not extensively reported in the reviewed literature.
Experimental Protocols
Determination of Arecoline Hydrolysis in Human Liver Microsomes
A common method to study the enzymatic hydrolysis of arecoline involves incubation with human liver microsomes (HLM) followed by quantification of the remaining arecoline and the formed this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Arecoline
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for protein precipitation)
-
Internal standard (e.g., imipramine)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Incubation: Arecoline is incubated with HLM in a phosphate buffer solution (pH 7.4) at 37°C. Control incubations are performed with thermally-inactivated HLM to measure non-enzymatic hydrolysis.
-
Reaction Termination: At various time points, an aliquot of the reaction mixture is taken, and the reaction is stopped by adding a cold organic solvent like acetonitrile to precipitate the proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Sample Preparation for HPLC: The supernatant, containing arecoline and this compound, is transferred to an autosampler vial for analysis. An internal standard is added to correct for variations in injection volume.
-
HPLC Analysis: The concentrations of arecoline and this compound are quantified by HPLC with UV detection. A calibration curve is generated using standards of known concentrations to determine the amounts of the analytes in the experimental samples.
-
Kinetic Analysis: The rate of this compound formation is plotted against the arecoline concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters (K_m and V_max).
Visualizing the Hydrolysis of Arecoline
The following diagrams illustrate the key pathways and factors involved in the conversion of arecoline to this compound.
Caption: General pathways for the hydrolysis of arecoline.
References
Safety Operating Guide
Navigating the Safe Disposal of Arecaidine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Arecaidine, a toxic alkaloid, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
I. Understanding the Hazards of this compound
This compound and its salts are classified as hazardous substances. Key safety considerations include:
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1]
-
Combustibility: this compound is a combustible solid that can burn, though it does not easily propagate a flame.[3] Fine dust particles can form explosive mixtures with air.[3]
-
Reactivity: It is generally stable but should be kept away from oxidizing agents.[3]
There is no specific chemical neutralization protocol for this compound readily available in public safety literature. Therefore, it must be treated as a toxic chemical waste and disposed of through an approved hazardous waste management service.
II. Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. In the event of a spill, a clear and immediate response plan is crucial.
Table 1: PPE and Spill Cleanup Requirements
| Item | Specification |
| Gloves | Chemically resistant gloves. |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1] |
| Respiratory Protection | A dust respirator should be worn to avoid inhalation of dust particles.[3] |
| Protective Clothing | A lab coat or other protective clothing is necessary to prevent skin contact.[3] |
| Spill Cleanup Kit | Dry, absorbent, non-combustible material (e.g., sand, vermiculite), a scoop/shovel, and a sealable, labeled waste container. |
| Decontamination | Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1] All cleaning materials must be disposed of as hazardous waste. |
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Use a dry, absorbent, non-combustible material to cover and contain the spill. Avoid generating dust.
-
Collect the Waste: Carefully scoop the absorbed material and spilled this compound into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area and any contaminated equipment with alcohol and paper towels. All cleaning materials must be collected and placed in the hazardous waste container.
-
Seal and Label: Securely seal the waste container and label it clearly as "Hazardous Waste: this compound."
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[3] The following is a general procedural workflow for the proper disposal of this compound waste.
Experimental Protocol for this compound Waste Disposal:
-
Preparation:
-
Always wear the appropriate PPE when handling this compound waste.
-
Establish a designated satellite accumulation area for hazardous waste in your laboratory.
-
-
Waste Collection:
-
Place solid this compound waste and any materials contaminated with it (e.g., weighing boats, contaminated gloves, wipes) into a clearly labeled, sealable container.
-
For solutions containing this compound, use a compatible, labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.
-
The container must be labeled "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Temporary Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the container in the designated satellite accumulation area.
-
Ensure the waste is segregated from incompatible materials, particularly oxidizing agents.[3]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
-
IV. Empty Container Disposal
Empty containers that once held this compound must also be managed carefully.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, if this compound salt is soluble).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: Dispose of the rinsed, unlabeled container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our natural resources. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Arecaidine
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when working with bioactive compounds like Arecaidine. This guide provides essential, immediate safety and logistical information for handling this compound, offering procedural, step-by-step guidance to build a foundation of trust and safety in your laboratory operations.
Immediate Safety and Handling Protocol
This compound and its salts are considered hazardous substances and must be handled with care. Accidental ingestion may be harmful, and the compound can cause skin, eye, and respiratory system irritation.[1][2] Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound in solid (powder) or liquid form.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects against dust particles, splashes, and direct contact that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or rubber gloves. Double gloving is recommended. | Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[1] |
| Body Protection | A lab coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] | Minimizes skin exposure to dust or splashes. |
| Respiratory Protection | A dust respirator or a NIOSH-approved particulate filter respirator.[1][2] | Required when handling the powder form to avoid inhalation, which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure a designated work area, preferably a chemical fume hood, is clean and uncluttered. An accessible safety shower and eyewash station are mandatory.
-
Personal Hygiene : Wash hands thoroughly before and after handling the compound and after removing gloves.[1] Do not eat, drink, or smoke in the laboratory area.
-
Weighing and Aliquoting (for solid form) :
-
Perform all weighing and handling of this compound powder within a chemical fume hood to control dust.
-
Use dry, clean spatulas and weigh boats.
-
Avoid generating dust clouds. If dust is generated, use a vacuum cleaner fitted with a HEPA filter for cleanup; do not dry sweep.[1]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with fresh, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1]
-
Skin Contact : Remove all contaminated clothing and flush the affected skin with running water.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
-
Spill Management :
-
Minor Spills : Wearing appropriate PPE, dampen the spilled solid with water to prevent dusting and sweep it up.[1] Place the material in a suitable, sealed container for disposal.
-
Major Spills : Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[1]
-
Disposal Plan
All waste containing this compound is classified as hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.
-
Waste Collection : Collect all this compound waste, including contaminated PPE (gloves, gowns), disposable labware, and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Storage : Store waste containers in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Final Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.[2]
Quantitative Data Summary
The following tables provide key quantitative data for this compound and its common salt, this compound hydrochloride.
Table 1: Physical and Chemical Properties
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₁₁NO₂[3] | C₇H₁₂ClNO₂[2] |
| Molar Mass | 141.17 g/mol [3] | 177.63 g/mol [2] |
| Melting Point | 223 - 224 °C[3] | Not available |
| Boiling Point | 104-112 °C @ 14-16 Torr[4] | Not available |
Table 2: Toxicological Data
| Compound | Test | Route | Species | Dose |
| This compound Hydrochloride | LD50 | Intraperitoneal | Rat | 800 mg/kg[1] |
Experimental Protocol Example: Preparation and Administration in a Murine Model
This section provides a condensed, safety-focused protocol adapted from metabolomic studies for researchers working with animal models.[5]
-
Compound Preparation :
-
All stock solution preparations must be performed in a chemical fume hood.
-
Calculate the required amount of this compound based on the desired dosage (e.g., 20 mg/kg) and the weight of the animals.
-
Wearing full PPE, accurately weigh the this compound powder.
-
Dissolve the compound in a suitable vehicle (e.g., sterile water or saline) in a labeled container. Ensure complete dissolution.
-
-
Animal Dosing :
-
Transport the prepared this compound solution in a sealed, secondary container from the preparation area to the animal facility.
-
Administration (e.g., by oral gavage or intraperitoneal injection) should be performed by trained personnel.[5]
-
Wear appropriate PPE, including double gloves and a lab coat, during the procedure.
-
Ensure animals are properly restrained to prevent accidental spills or needle sticks.
-
-
Post-Procedure :
-
Following administration, place all used syringes, needles, and contaminated materials into appropriate sharps and hazardous waste containers.
-
Decontaminate the work surface.
-
House the treated animals in designated cages with clear labeling indicating the compound administered.
-
Collect waste (e.g., urine, feces) from metabolic cages as hazardous waste.[5]
-
Mechanism of Action Visualization
This compound primarily exerts its effects through two mechanisms: inhibition of GABA reuptake and interaction with the PAT1 transporter.[6][7] As a GABA reuptake inhibitor, it blocks the GABA Transporter 1 (GAT-1), increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[7][8][9] Additionally, this compound is a substrate for the H+-coupled amino acid transporter 1 (PAT1), which may be involved in its absorption and transport across cell membranes.[6]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound hydrochloride | C7H12ClNO2 | CID 12305194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H11NO2 | CID 10355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of the areca nut alkaloid this compound by the human proton-coupled amino acid transporter 1 (hPAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
